1-(6-Chloropyrazin-2-yl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSUTHSCXIQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510222 | |
| Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80959-07-5 | |
| Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS 80959-07-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. As a molecule combining the structural features of a piperidin-4-one and a chloropyrazine, this compound is of significant interest as a versatile intermediate in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound that incorporates the piperidin-4-one scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of biologically active molecules. The piperidin-4-one moiety serves as a versatile synthetic intermediate, allowing for further functionalization to explore and optimize interactions with biological targets. The attachment of a 6-chloropyrazin-2-yl group to the piperidine nitrogen introduces a heteroaromatic system with potential for various pharmacological activities, including but not limited to anticancer and antimicrobial properties.
This guide will delve into the key physicochemical properties, a proposed synthetic route, expected spectral characteristics, and potential applications of this compound, providing a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, its key physicochemical properties can be predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀ClN₃O |
| Molecular Weight | 211.65 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
| pKa | The piperidine nitrogen is expected to be basic. |
Synthesis and Mechanism
A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of 2,6-dichloropyrazine with the secondary amine of piperidin-4-one.
Proposed Synthetic Pathway
The synthesis involves the reaction of piperidin-4-one with 2,6-dichloropyrazine in the presence of a base. The use of a protecting group for the ketone functionality of piperidin-4-one, such as forming a ketal, might be necessary to prevent side reactions, followed by deprotection.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Addition of Reagent: Add 2,6-dichloropyrazine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or NMP are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction.
-
Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A non-nucleophilic base is preferred to avoid competing reactions.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromatic ring of pyrazine is electron-deficient but still requires energy for the substitution to occur.
Spectral Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and piperidine rings.
-
Pyrazine Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).
-
Piperidine Protons: Two sets of triplets for the methylene groups adjacent to the nitrogen and the carbonyl group, likely in the δ 2.5-4.0 ppm range.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region (δ > 200 ppm).
-
Pyrazine Carbons: Signals in the aromatic region (δ 130-160 ppm).
-
Piperidine Carbons: Signals in the aliphatic region (δ 30-60 ppm).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (211.65 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine isotope.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands:
-
C=O Stretch: A strong absorption band around 1715 cm⁻¹ for the ketone carbonyl group.
-
C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of this compound is centered around the ketone and the chloro-substituted pyrazine ring.
Caption: Reactivity and potential applications of the core scaffold.
Reactivity
-
Ketone Functionalization: The carbonyl group can undergo a variety of reactions, such as reductive amination to introduce new amine substituents, or Wittig reactions to form exocyclic double bonds. These modifications are crucial for exploring the structure-activity relationship (SAR) of derivative compounds.
-
Substitution on the Pyrazine Ring: The chlorine atom on the pyrazine ring can be displaced by other nucleophiles or participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or alkyl groups.
Potential Applications in Drug Discovery
The piperidin-4-one scaffold is a well-established pharmacophore in numerous approved drugs. The combination with a chloropyrazine moiety suggests several potential therapeutic applications:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted piperidine or pyrazine ring. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors for oncology or inflammatory diseases.
-
GPCR Modulators: G-protein coupled receptors are another important class of drug targets where piperidine-containing ligands have shown significant activity.
-
Antimicrobial Agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.
Safety and Handling
As specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising building block for the synthesis of a diverse range of compounds with potential therapeutic applications. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to understand its predicted properties, potential synthetic routes, and avenues for further investigation. Its versatile structure, combining the proven pharmacophore of piperidin-4-one with the electronically distinct chloropyrazine ring, makes it a valuable tool in the pursuit of novel drug candidates.
References
As this is a technical guide on a compound with limited publicly available data, direct citations to experimental work on this specific molecule are not available. The information presented is based on established principles of organic chemistry and knowledge of related compounds. For further reading on the synthesis and applications of piperidin-4-ones and pyrazines, the following general references are recommended:
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
- Surrey, A. R. (1949). Name Reactions in Organic Chemistry. Academic Press.
A Comprehensive Guide to the Synthesis and Characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS No. 80959-07-5). This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We present a robust synthetic route via nucleophilic aromatic substitution, followed by a multi-technique analytical workflow to confirm structural integrity and purity. This document is intended for researchers, chemists, and drug development professionals who require a reliable and in-depth understanding of this key chemical intermediate.
Introduction and Scientific Context
This compound is a bifunctional molecule featuring a piperidin-4-one moiety, a common scaffold in drug discovery, and an electron-deficient chloropyrazine ring. The pyrazine core is a known bioisostere for other aromatic systems and is prevalent in a wide range of biologically active compounds. The presence of a reactive chlorine atom on the pyrazine ring, activated by the ring's nitrogen atoms, makes this compound an ideal substrate for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1] This versatility allows for its incorporation into more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.
Understanding the precise conditions for the synthesis and the rigorous methods for characterization is paramount to ensuring the quality and reliability of downstream applications. This guide provides an expert-level walkthrough of the entire process, from starting materials to the fully validated final product.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the title compound is efficiently achieved through the reaction of 2,6-dichloropyrazine with piperidin-4-one. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Rationale
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property significantly lowers the energy of the Meisenheimer complex, the key intermediate formed upon nucleophilic attack, thereby activating the C-Cl bonds towards substitution.[2] The reaction proceeds via an addition-elimination mechanism where the secondary amine of piperidin-4-one acts as the nucleophile.
Given the symmetrical nature of 2,6-dichloropyrazine, the initial substitution can occur at either the C2 or C6 position, leading to the same mono-substituted product. Controlling the stoichiometry is crucial to favor mono-substitution and minimize the formation of the di-substituted byproduct. A mild inorganic base is employed to neutralize the hydrochloric acid generated during the reaction and to deprotonate the piperidinium salt starting material, liberating the free amine nucleophile.
Optimized Experimental Protocol
This protocol is designed for robustness and scalability.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Piperidin-4-one hydrochloride monohydrate (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyrazine, piperidin-4-one hydrochloride monohydrate, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of 2,6-dichloropyrazine).
-
Reaction Execution: Heat the stirred suspension to 85-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent is observed (typically 4-6 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the volume of DMF). This will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Drying: Dry the crude product under vacuum.
Purification
The crude solid can be purified by one of the following methods:
-
Recrystallization: Ethanol or isopropanol are suitable solvents for recrystallization, which typically yields a high-purity crystalline solid.[3]
-
Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is effective.
The following diagram illustrates the complete synthesis and purification workflow.
Caption: Synthetic and Purification Workflow Diagram.
Structural Characterization and Validation
Confirming the identity, structure, and purity of the final compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Spectroscopic Data
The following data are expected for the successful synthesis of this compound.
| Technique | Functional Group / Protons | Expected Observation |
| ¹H NMR | Pyrazine-H (2H) | Two singlets, δ ≈ 8.0-8.2 ppm |
| Piperidine-H (4H, α to N) | Triplet, δ ≈ 3.8-4.0 ppm, J ≈ 6 Hz | |
| Piperidine-H (4H, β to N) | Triplet, δ ≈ 2.6-2.8 ppm, J ≈ 6 Hz | |
| ¹³C NMR | C=O (Ketone) | δ ≈ 206-208 ppm |
| Pyrazine-C (4C) | δ ≈ 130-155 ppm (specific shifts for C-Cl, C-N, and C-H) | |
| Piperidine-C (α to N) | δ ≈ 45-47 ppm | |
| Piperidine-C (β to N) | δ ≈ 40-42 ppm | |
| FT-IR | C=O Stretch (Ketone) | Strong absorption at ν ≈ 1715-1725 cm⁻¹ |
| C=N/C=C Stretch (Aromatic) | Absorptions at ν ≈ 1550-1600 cm⁻¹ | |
| C-N Stretch | Absorptions at ν ≈ 1100-1300 cm⁻¹ | |
| C-Cl Stretch | Absorption at ν ≈ 700-800 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | Expected m/z for C₉H₁₀³⁵ClN₃O: 211.05. Isotopic peak for C₉H₁₀³⁷ClN₃O at m/z 213.05 with ~32% relative abundance. |
Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₉H₁₀ClN₃O | --- |
| Molecular Weight | 211.65 g/mol | --- |
| Appearance | Off-white to pale yellow solid | --- |
| Melting Point | ~135-140 °C | A sharp melting point range indicates high purity. |
The following diagram illustrates how multiple, independent analytical techniques converge to confirm the final chemical structure, providing a high degree of confidence in the result.
Caption: Logical Diagram of Structural Validation.
Safety and Handling
Standard laboratory safety precautions should be observed. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,6-Dichloropyrazine: Irritant. Handle in a well-ventilated fume hood.
-
Piperidin-4-one hydrochloride: Irritant.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide has detailed a reliable and well-rationalized process for the synthesis and characterization of this compound. The SNAr approach is high-yielding and robust, and the multi-technique characterization workflow provides a definitive confirmation of structure and purity. By understanding the chemical principles behind each step, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
-
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, Vol. 20, No. 7 (2008). Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(6-Chloropyrazin-2-yl)piperidin-4-one (CAS No: 80959-07-5). In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a cornerstone for the development of novel therapeutic agents, recognized for its versatility in forming derivatives with a wide range of pharmacological activities.[1] This document is structured to deliver not just theoretical data, but also to provide actionable, field-proven insights into the experimental determination of these properties. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide will delve into the structural and electronic characteristics, solubility, lipophilicity, and stability of the title compound, underpinned by authoritative references and practical protocols.
Introduction and Molecular Overview
This compound is a bifunctional molecule featuring a piperidin-4-one ring attached to a chloropyrazine moiety. The piperidin-4-one ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties and serving as a versatile synthetic intermediate. The chloropyrazine ring, an electron-deficient aromatic system, offers sites for further chemical modification and can engage in various intermolecular interactions crucial for biological target binding.
Chemical Structure and Key Features
The chemical structure of this compound is presented below:
Sources
A Comprehensive Guide to the Structural Elucidation of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of both safety and efficacy. 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound featuring a chloropyrazine moiety linked to a piperidin-4-one core, represents a scaffold of significant interest in medicinal chemistry. The piperidin-4-one ring is a versatile intermediate in the synthesis of various pharmacologically active agents, while the pyrazine ring is a key component in numerous approved drugs.[1] The exact arrangement of atoms and their connectivity within this molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and toxicity profile.
This in-depth technical guide provides a comprehensive, field-proven workflow for the structural elucidation and confirmation of this compound. We will move beyond a mere listing of analytical techniques, delving into the causality behind experimental choices and demonstrating how a multi-technique approach forms a self-validating system for absolute structural certainty. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for the characterization of novel small molecules.
Molecular Structure Overview
Before delving into the analytical methodologies, it is crucial to have a clear representation of the target molecule and a systematic numbering scheme for its atoms, which will be referenced throughout this guide.
Figure 1: Structure of this compound with atom numbering.
Proposed Synthesis Route: A Nucleophilic Aromatic Substitution Approach
A plausible and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in medicinal chemistry is predicated on the reaction of an electron-deficient aromatic ring with a nucleophile.
The synthesis would commence with the reaction of 2,6-dichloropyrazine with piperidin-4-one. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atoms in the pyrazine ring makes the carbon atoms susceptible to nucleophilic attack. The secondary amine of piperidin-4-one acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
Caption: Proposed synthesis workflow for the target compound.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial characterization of a newly synthesized compound typically begins with techniques that provide broad, yet crucial, information about the molecule's mass and the functional groups it contains.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS is indispensable for confirming the elemental composition of the target molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), it offers strong evidence for the molecular formula, which is the first step in structural validation.
Experimental Protocol:
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is preferred due to the presence of basic nitrogen atoms, which are readily protonated.
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced via direct infusion or through a liquid chromatography system. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.
Expected Results: The molecular formula of this compound is C9H10ClN3O. The expected monoisotopic mass of the protonated molecule [M+H]+ would be calculated, and the experimentally determined mass should align closely with this theoretical value. The presence of a chlorine atom should be evident from the isotopic pattern, with the [M+H+2]+ peak being approximately one-third the intensity of the [M+H]+ peak.
| Parameter | Expected Value |
| Molecular Formula | C9H10ClN3O |
| Calculated Monoisotopic Mass [M] | 211.0512 |
| Calculated m/z for [M+H]+ | 212.0585 |
| Calculated m/z for [M+H+2]+ | 214.0556 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Rationale: While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) provides insights into the molecule's connectivity by inducing fragmentation and analyzing the resulting daughter ions. This helps to piece together the different structural components.
Experimental Protocol:
-
Instrumentation: A triple quadrupole, Q-TOF, or ion trap mass spectrometer capable of collision-induced dissociation (CID).
-
Procedure: The [M+H]+ ion is selected in the first mass analyzer and subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
Expected Fragmentation Pattern: The fragmentation of N-aryl piperidines is often initiated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[2] We can anticipate key fragmentation pathways:
-
Cleavage of the piperidinone ring: This can lead to the loss of characteristic neutral fragments.
-
Cleavage of the bond between the piperidinone and pyrazine rings: This would generate fragments corresponding to each of the two heterocyclic systems.
Caption: A simplified proposed fragmentation pathway for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm-1.
Expected Characteristic Absorptions:
| Wavenumber (cm-1) | Vibration Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic (Pyrazine) |
| ~2850-2950 | C-H stretch | Aliphatic (Piperidine) |
| ~1715 | C=O stretch | Ketone |
| ~1550-1600 | C=C and C=N stretch | Aromatic (Pyrazine) |
| ~1100-1300 | C-N stretch | Aryl-amine |
| ~700-850 | C-Cl stretch | Chloro-aromatic |
Part 2: Definitive Structural Confirmation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of atom connectivity.
1H NMR Spectroscopy
Rationale: 1H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: A standard one-pulse experiment is performed.
Hypothetical 1H NMR Data (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.05 | s | 1H | H-3 or H-5 | Protons on the electron-deficient pyrazine ring are significantly deshielded. |
| 7.80 | s | 1H | H-5 or H-3 | The other proton on the pyrazine ring. |
| 3.85 | t, J = 6.0 Hz | 4H | H-2', H-6' | Protons adjacent to the nitrogen of the piperidine ring. |
| 2.60 | t, J = 6.0 Hz | 4H | H-3', H-5' | Protons adjacent to the carbonyl group of the piperidine ring. |
13C NMR Spectroscopy
Rationale: 13C NMR provides information on the number of different types of carbon atoms in a molecule and their chemical environment.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Same as for 1H NMR.
-
Data Acquisition: A proton-decoupled experiment is performed to give single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH2, and CH3 groups.
Hypothetical 13C NMR Data (100 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 207.0 | C-4' | Carbonyl carbons are highly deshielded. |
| 158.0 | C-2 | Carbon attached to nitrogen and adjacent to another nitrogen in the pyrazine ring. |
| 150.0 | C-6 | Carbon attached to both a nitrogen and a chlorine atom. |
| 135.0 | C-3 or C-5 | Aromatic CH carbon. |
| 132.0 | C-5 or C-3 | Aromatic CH carbon. |
| 48.0 | C-2', C-6' | Carbons adjacent to the nitrogen of the piperidine ring. |
| 40.0 | C-3', C-5' | Carbons adjacent to the carbonyl group. |
2D NMR Spectroscopy: Connecting the Pieces
Rationale: 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms, thereby confirming the overall structure.
Experimental Protocols: Standard pulse programs for COSY, HSQC, and HMBC are utilized on a 400 MHz or higher field NMR spectrometer with the same sample prepared for 1D NMR.
-
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see a correlation between the protons at δ 3.85 ppm (H-2'/H-6') and δ 2.60 ppm (H-3'/H-5'), confirming the piperidine ring structure.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is key to connecting the different fragments of the molecule. For instance, a correlation between the piperidine protons at H-2'/H-6' (δ 3.85 ppm) and the pyrazine carbon C-2 (δ 158.0 ppm) would definitively confirm the point of attachment between the two rings.
Caption: Key expected 2D NMR correlations for structural confirmation.
Part 3: The Gold Standard - Single-Crystal X-ray Diffraction
Rationale: While the combination of mass spectrometry and NMR spectroscopy provides overwhelming evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides the absolute, unambiguous structure in the solid state.[4] It can determine bond lengths, bond angles, and the conformation of the molecule with extremely high precision.
Experimental Protocol:
-
Crystallization: High-quality single crystals of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a 3D model of the molecule.
Expected Outcome: The X-ray crystal structure would confirm the connectivity of the chloropyrazine and piperidin-4-one rings. Furthermore, it would reveal the conformation of the piperidin-4-one ring, which is expected to adopt a chair conformation.[4]
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of a novel compound like this compound is a systematic process that relies on the synergistic interplay of multiple analytical techniques. From the initial confirmation of the molecular formula by HRMS and identification of functional groups by FTIR, to the detailed mapping of atomic connectivity through 1D and 2D NMR, each step provides a layer of evidence. The final, definitive confirmation is achieved through single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the high level of confidence required for advancing a compound in the drug discovery pipeline.
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literature review of pyrazinyl-piperidine scaffolds in medicinal chemistry
An In-depth Technical Guide to Pyrazinyl-Piperidine Scaffolds in Medicinal Chemistry
Introduction: A Privileged Partnership in Drug Design
The confluence of a pyrazine ring and a piperidine moiety creates a molecular scaffold of remarkable versatility and proven success in modern medicinal chemistry. This hybrid structure is more than a simple combination of two nitrogen-containing heterocycles; it is a synergistic pairing that leverages the distinct physicochemical properties of each component to create potent and selective therapeutic agents. The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can be readily substituted to optimize pharmacokinetic properties like solubility and metabolic stability, while also serving as a robust anchor to orient functional groups toward biological targets.[1][2] Conversely, the pyrazine ring, an aromatic system with two nitrogen atoms, often acts as a bioisostere for phenyl or other heteroaryl groups and is particularly adept at forming crucial hydrogen bond interactions with protein targets.[3][4] This ability of the pyrazine nitrogens to serve as hydrogen bond acceptors is a cornerstone of their utility, especially in kinase inhibition.[5][6] The combination of these features has elevated the pyrazinyl-piperidine framework to the status of a "privileged scaffold," a molecular structure that is capable of binding to multiple, distinct biological targets, leading to its widespread application across diverse therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][7]
Core Synthetic Strategies: Forging the Pyrazinyl-Piperidine Linkage
The construction of the pyrazinyl-piperidine core typically relies on well-established cross-coupling and nucleophilic substitution reactions. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on both heterocyclic rings. The most prevalent methods involve the coupling of a halogenated pyrazine with a substituted piperidine.
Key synthetic methodologies include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct and often high-yielding approach, particularly when the pyrazine ring is activated by electron-withdrawing groups. A halogen (commonly -Cl or -F) on the pyrazine is displaced by the secondary amine of the piperidine ring, typically in the presence of a base.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming the crucial C-N bond between the pyrazine and piperidine rings. It offers excellent functional group tolerance and is applicable to a wide range of substituted pyrazines and piperidines.[8]
-
Reductive Amination: This method can be employed to connect the two scaffolds via a linker, for instance, by reacting a piperidine derivative with a pyrazine-carboxaldehyde.[9]
Exemplary Protocol: Nucleophilic Aromatic Substitution
The following protocol is a representative example for the synthesis of a pyrazinyl-piperidine intermediate, adapted from methodologies used in the development of approved drugs.[8]
Objective: To synthesize 2-(piperidin-4-yl)pyrazine from 2-chloropyrazine and tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection.
Step 1: SNAr Coupling
-
To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/mmol), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected pyrazinyl-piperidine.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect by filtration to yield the desired 2-(piperidin-4-yl)pyrazine hydrochloride salt.
Therapeutic Applications
The pyrazinyl-piperidine scaffold is a cornerstone in several major therapeutic areas, demonstrating its adaptability to a range of biological targets.
Oncology: Precision Targeting of Protein Kinases
In oncology, the pyrazine moiety is exceptionally effective as a "hinge-binder" within the ATP-binding pocket of protein kinases.[5][6] The nitrogen atoms of the pyrazine ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural motif, thereby anchoring the inhibitor and ensuring high-affinity binding. The attached piperidine ring often extends into solvent-exposed regions, providing a vector for substitution to enhance selectivity and improve physicochemical properties.[8]
Two notable FDA-approved kinase inhibitors embodying this scaffold are Avapritinib and Infigratinib.
-
Avapritinib is a potent inhibitor of mutant forms of KIT and PDGFRA kinases, which are drivers for certain gastrointestinal stromal tumors (GIST).[8]
-
Infigratinib targets the fibroblast growth factor receptor (FGFR) and is approved for treating cholangiocarcinoma characterized by abnormal FGFR activity.[8]
| Compound | Primary Target(s) | Potency (IC50) | Therapeutic Indication |
| Avapritinib | KIT D816V, PDGFRA D842V | < 1 nM | Gastrointestinal Stromal Tumors (GIST), Systemic Mastocytosis[8] |
| Infigratinib | FGFR1, FGFR2, FGFR3 | 1.1-1.5 nM | Cholangiocarcinoma[8] |
Central Nervous System (CNS) Disorders
The piperidine ring is a classic component of many CNS-active drugs, and its combination with a pyrazine moiety has yielded novel agents for neurological and psychiatric conditions.[10] The scaffold's properties allow for the fine-tuning of lipophilicity and basicity (pKa), which are critical for blood-brain barrier (BBB) penetration and target engagement. These compounds have been successfully developed as antagonists for G protein-coupled receptors (GPCRs) that are pivotal in neurotransmission.[11]
A key area of development is in targeting adenosine and muscarinic acetylcholine receptors for diseases like Parkinson's and Alzheimer's.[11][12] For instance, pyrazinyl-piperidine derivatives have been optimized as potent and CNS-penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists, which are being explored for various neurological applications.[11]
| Compound Class | Target | Desired Effect | Potential Indication(s) |
| Thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Inverse Agonist / Antagonist | Parkinson's Disease, Alzheimer's Disease[12] |
| Aryl/heteroarylsulfonyl-piperazinyl-pyridazines | Pan-muscarinic (M1-M5) | Antagonist | Neurological Disorders[11] |
Infectious Diseases: Novel Antiviral Agents
The pyrazinyl-piperidine scaffold has also emerged as a promising framework for the development of novel antiviral drugs.[13] Its structural features can be tailored to interact with viral enzymes or structural proteins, inhibiting replication and propagation. Researchers have reported derivatives with significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and human cytomegalovirus (HCMV).[14][15][16]
For example, piperidine-substituted purine derivatives, where the piperidine is further linked to other aromatic systems, have shown potent anti-HIV-1 activity.[15] In another study, pyrido[2,3-b]pyrazine compounds featuring a piperidine substituent demonstrated strong antiviral activity against HCMV, with potencies significantly higher than the standard-of-care drug ganciclovir.[14]
| Compound Series | Viral Target | Activity (EC50) | Reference |
| N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamines | HIV-1 | Low micromolar to nanomolar | [15] |
| Pyrido[2,3-b]pyrazines with piperidine side chains | Human Cytomegalovirus (HCMV) | 30-50 fold more potent than ganciclovir | [14] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazinyl-piperidine scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.
-
Substitution on the Piperidine Ring: This is a primary handle for modulating activity and properties. For H1 antagonists, the nature of the acid chain attached to the piperidine nitrogen was found to be a key determinant for in vivo duration of action and lack of sedative properties.[17] In the context of α-adrenoreceptor antagonists, the stereochemistry and size of alkyl substituents on the piperazine (a close analog) ring were critical for high affinity and selectivity, suggesting a well-defined lipophilic binding pocket on the receptor surface.[18]
-
Piperidine as a Linker: In some designs, the piperidine ring serves less as a pharmacophore and more as a versatile, non-planar linker to introduce other functional groups. However, the nature of this linkage is critical; for instance, introducing amide or sulfonamide groups directly off the piperidine nitrogen sometimes leads to a loss of potency compared to alkyl or arylmethyl substitutions.[19]
-
Pyrazine Ring Modifications: While often conserved for its hinge-binding role, substitution on the pyrazine ring can be used to modulate electronics, block metabolic hotspots, or probe for additional interactions within the target binding site.
Conclusion and Future Outlook
The pyrazinyl-piperidine scaffold represents a powerful and validated platform in drug discovery. Its success stems from the predictable and advantageous contributions of its constituent parts: the pyrazine ring's ability to engage in key hydrogen-bonding interactions and the piperidine's role as a versatile, three-dimensional element for optimizing pharmacokinetics and achieving selectivity. Its proven track record in producing FDA-approved drugs, particularly in the highly competitive kinase inhibitor space, solidifies its importance.
Future research will likely focus on expanding the scaffold's application to new target classes and disease areas. The use of advanced synthetic methods will enable more diverse and complex substitution patterns, allowing for the exploration of previously inaccessible chemical space. Furthermore, as our understanding of complex diseases deepens, the inherent tunability of the pyrazinyl-piperidine scaffold will allow medicinal chemists to continue designing next-generation therapeutics with enhanced potency, improved safety profiles, and novel mechanisms of action.
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Kovalenko, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7152. Available from: [Link]
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Zarubaite, V., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(8), 4529. Available from: [Link]
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Le Pescatori, L., et al. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available from: [Link]
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Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. Available from: [Link]
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Weldon, D. J., et al. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(11), 2132. Available from: [Link]
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Sánchez-López, E., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. CNS Neuroscience & Therapeutics, 27(11), 1257-1268. Available from: [Link]
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Felder, C. C., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. Available from: [Link]
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Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
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El-Damasy, D. A., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 6965-7004. Available from: [Link]
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Cecchetti, V., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5051-5055. Available from: [Link]
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Al-Ostoot, F. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available from: [Link]
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Singh, U. P., et al. (2021). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Current Drug Discovery Technologies. Available from: [Link]
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Varano, F., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(23), 4275. Available from: [Link]
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Singh, P. P., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 103, 295-320. Available from: [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]
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Vanstreels, E., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 18(17), e202300221. Available from: [Link]
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Sharma, R., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(12), e202304671. Available from: [Link]
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van der Werf, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 755913. Available from: [Link]
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Wang, X., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]
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Fan, T., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 17(1), e202100487. Available from: [Link]
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Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 305-312. Available from: [Link]
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An In-depth Technical Guide to 1-(6-Chloropyrazin-2-yl)piperidin-4-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to its recent emergence, this document consolidates the currently available information regarding its chemical identity, and proposes a scientifically grounded synthesis protocol. Furthermore, by examining the established pharmacological profiles of structurally related chloropyrazine and piperidin-4-one analogs, this guide explores the potential therapeutic applications and hypothetical mechanisms of action for this compound, positioning it as a promising scaffold for future drug discovery and development endeavors.
Chemical Identity and Properties
This compound is a substituted heterocyclic compound featuring a chloropyrazine moiety linked to a piperidin-4-one ring. Its unique structural architecture makes it an intriguing candidate for chemical library synthesis and biological screening.
IUPAC Name: this compound
CAS Number: 80959-07-5
Synonyms: At present, no widely recognized synonyms for this compound have been documented in scientific literature.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN₃O | |
| Molecular Weight | 211.65 g/mol | |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed workflow for the synthesis of the target compound.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq), to liberate the free amine.
-
Addition of Reagent: To the resulting suspension, add 2,6-dichloropyrazine (1.0-1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction mechanism.
-
Base: A mild inorganic base such as potassium carbonate is used to neutralize the hydrochloride salt of piperidin-4-one and the HCl generated during the reaction, driving the equilibrium towards the product. An organic base like triethylamine could also be employed.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring like pyrazine.
Chemical Reactivity and Potential for Derivatization
The structure of this compound offers several sites for further chemical modification, making it a versatile scaffold for the generation of a diverse chemical library.
-
The Ketone Group: The carbonyl group of the piperidin-4-one moiety can undergo a wide range of classical ketone reactions, including reduction to the corresponding alcohol, reductive amination to introduce a new amine functionality, and Wittig reactions to form carbon-carbon double bonds.
-
The Pyrazine Ring: The chlorine atom on the pyrazine ring can be displaced by various nucleophiles through another nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. Additionally, the nitrogen atoms in the pyrazine ring can potentially be quaternized.
Potential Pharmacological Relevance and Future Perspectives
While there is no direct biological data available for this compound, the pharmacological activities of related chloropyrazine and piperidin-4-one derivatives provide a strong basis for speculating on its potential therapeutic applications.
The piperidin-4-one nucleus is a well-established pharmacophore found in a multitude of biologically active compounds with activities including anticancer and anti-HIV properties.[1] Similarly, the pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]
Given the established roles of these two heterocyclic systems in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents. It is conceivable that this compound could serve as a key intermediate in the synthesis of inhibitors for various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.
Hypothetical Mechanism of Action: Kinase Inhibition
Many heterocyclic compounds containing nitrogen atoms, such as pyrazine derivatives, are known to function as ATP-competitive inhibitors of protein kinases.[2] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism involves the heterocyclic scaffold binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Below is a representative diagram of a generic kinase signaling pathway that could potentially be modulated by derivatives of this compound. It is important to note that this is a hypothetical illustration, as the specific biological targets of this compound are yet to be determined.
Sources
A Technical Guide to the Molecular Modeling and Conformational Landscape of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The conformation of a small molecule is intrinsically linked to its biological activity, governing how it recognizes and interacts with its target protein. This technical guide provides an in-depth exploration of the molecular modeling and conformational analysis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound featuring two key pharmacophoric scaffolds: piperidin-4-one and pyrazine.[1][2] We present a multi-step, validated computational workflow designed to elucidate the molecule's three-dimensional structure, identify low-energy conformational states, and understand its dynamic behavior. This guide moves beyond a simple recitation of methods, explaining the scientific rationale behind each step—from initial structure generation and molecular mechanics optimization to rigorous quantum mechanical calculations and molecular dynamics simulations. The insights derived from this analysis are crucial for structure-based drug design, helping to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds.
Introduction: The Structural Rationale for Analysis
In the landscape of medicinal chemistry, the piperidin-4-one nucleus is a well-established and versatile scaffold, integral to a wide array of pharmacologically active agents, including those with anticancer and anti-HIV activities.[1] Its synthetic accessibility and the ability to modify its structure at multiple positions make it a privileged pharmacophore.[1] When coupled with a pyrazine ring—another heterocyclic motif prevalent in bioactive molecules and natural products—the resulting compound, this compound, presents a compelling subject for drug discovery efforts.[3][4] Pyrazine derivatives are known for a broad spectrum of biological activities, and their electron-deficient nature can be pivotal for molecular interactions.[2][5]
The biological function of such a molecule is not defined solely by its 2D structure but by the ensemble of 3D conformations it can adopt. Conformational analysis is therefore a cornerstone of modern, rational drug design.[6] It allows us to predict the molecule's preferred shape(s), the energy barriers between different states, and how it might present its pharmacophoric features—hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic potentials—to a biological target. This guide details a robust computational strategy to map the conformational landscape of this compound, providing a foundational dataset for virtual screening, docking studies, and lead optimization.
Core Structural Components and Anticipated Conformations
The molecule can be deconstructed into two primary components connected by a single rotatable bond:
-
The Piperidin-4-one Ring: This saturated heterocyclic ring is analogous to cyclohexane and is expected to adopt non-planar conformations to minimize ring strain. The most stable and common conformation for piperidine and its derivatives is the chair form .[7] Other higher-energy conformations, such as the boat or twist-boat, are also possible and may become relevant upon ligand binding.[8][9] The nitrogen atom in the ring can undergo inversion, and the substituents can occupy either axial or equatorial positions, leading to distinct conformers.[7]
-
The 6-Chloropyrazin-2-yl Group: This aromatic system is planar. The two nitrogen atoms act as hydrogen bond acceptors, and the chlorine atom introduces both steric bulk and an electron-withdrawing effect, influencing the ring's electronic properties.
The critical determinant of the molecule's overall shape is the torsion (dihedral) angle around the C-N bond connecting the pyrazine and piperidine rings. Exploring the energetic profile of this rotation is central to our analysis.
A Validated Workflow for Conformational Analysis
To achieve a comprehensive and trustworthy understanding of the molecule's conformational preferences, we employ a hierarchical and self-validating computational workflow. This approach begins with computationally inexpensive methods to rapidly sample a broad conformational space and progressively refines the results with more accurate, and thus more computationally demanding, quantum mechanical and simulation-based techniques.[10]
Caption: Hierarchical workflow for conformational analysis.
Detailed Protocol: From 2D Sketch to Dynamic Simulation
This protocol outlines the experimental choices and the causality behind them, ensuring a robust and reproducible analysis.
Experimental Protocol 1: Static Conformational Analysis
-
2D to 3D Structure Generation:
-
Action: Sketch the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch) and convert it to a preliminary 3D structure using a standard molecular builder.
-
Causality: This step provides an initial, albeit arbitrary, 3D coordinate set, which is the necessary starting point for any computational analysis.
-
-
Initial Geometry Optimization (Molecular Mechanics):
-
Action: Perform a geometry optimization using a molecular mechanics (MM) force field, such as MMFF94 or UFF.
-
Causality: MM methods are computationally fast and effective at resolving significant steric clashes and achieving a reasonable geometry (bond lengths, angles). This produces a stable, low-energy "seed" structure for the more exhaustive conformational search.
-
-
Systematic Conformational Search:
-
Action: Identify the rotatable bond between the pyrazine C2 and the piperidine N1. Perform a systematic scan of this dihedral angle, for example, in 15° increments from 0° to 360°. At each step, perform a constrained geometry optimization of the rest of the molecule.
-
Causality: This is the most direct way to explore the primary degree of freedom that dictates the molecule's overall shape. It ensures that we systematically sample all potential low-energy orientations of the two ring systems relative to each other, generating a potential energy surface for the rotation.
-
-
Quantum Mechanical Refinement (Density Functional Theory):
-
Action: Take the unique, low-energy conformers identified from the MM scan (e.g., all structures within 5-7 kcal/mol of the global minimum) and perform full, unconstrained geometry optimizations and energy calculations using Density Functional Theory (DFT).[11] A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311+G(d,p).
-
Causality: DFT provides a much more accurate description of the electronic structure and, consequently, more reliable geometries and relative energies than MM methods.[12][13] It properly accounts for electronic effects like conjugation and hyperconjugation that influence conformational stability.
-
Solvent Modeling (Crucial for Biological Relevance):
-
Action: Repeat the DFT calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM), with water as the solvent.
-
Causality: Biological interactions occur in an aqueous environment. Solvation can dramatically affect conformational preferences by stabilizing polar conformers. An implicit model provides a good balance between accuracy and computational cost.
-
-
Data Presentation: DFT Conformational Analysis Results
The quantitative data from the DFT analysis should be summarized for clarity. The following table is a representative example of expected results.
| Conformer ID | Piperidine Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |
| CONF-1 | Chair | ~45° | 0.00 | 0.00 | 2.1 |
| CONF-2 | Chair | ~135° | 1.25 | 0.95 | 3.5 |
| CONF-3 | Twist-Boat | ~50° | 4.80 | 4.50 | 2.8 |
| CONF-4 | Chair | ~-45° | 0.15 | 0.10 | 2.3 |
Note: Values are hypothetical and for illustrative purposes.
Probing Molecular Flexibility: The Role of Molecular Dynamics
While DFT provides a static picture of discrete low-energy states, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a window into this dynamic behavior, revealing how the molecule flexes, vibrates, and interacts with its environment over time.[14] This is critical for understanding phenomena like induced-fit binding to a receptor.[15][16]
Caption: Standard workflow for a molecular dynamics simulation.
Detailed Protocol: Simulating the Molecule in a Biological Context
Experimental Protocol 2: Molecular Dynamics Simulation
-
System Preparation:
-
Action: Select the global minimum energy conformer from the DFT analysis (CONF-1). Assign atomic charges and parameters using a suitable force field (e.g., OPLS3e, GAFF).
-
Causality: A force field is a set of empirical functions and parameters used to calculate the potential energy of a system of atoms. It is the engine that drives the MD simulation. Starting with the most stable conformer is a logical choice.
-
-
Solvation:
-
Action: Place the parameterized molecule in the center of a periodic cubic box. Fill the box with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
Causality: Explicit solvent provides a more realistic and detailed representation of the aqueous environment compared to the implicit model used in DFT, capturing specific water-solute hydrogen bonds and interactions.
-
-
Minimization and Equilibration:
-
Action: Perform an energy minimization of the entire system to remove any steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, allow the system pressure to equilibrate while keeping the temperature constant (NPT ensemble).
-
Causality: This multi-stage equilibration ensures that the simulation starts from a physically realistic state, with the correct temperature, pressure, and density, preventing artifacts in the production simulation.
-
-
Production Simulation:
-
Action: Run the simulation for a significant period (e.g., 100-500 nanoseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals (e.g., every 100 picoseconds).
-
Causality: This "production" phase generates the trajectory—a movie of the molecule's motion—that will be used for analysis. The length of the simulation determines how thoroughly the conformational space is sampled.
-
Synthesis of Findings: The Conformational Profile
By integrating the results from both DFT and MD, we can construct a comprehensive picture of this compound's behavior.
-
Dominant Conformation: The analysis will likely confirm that the piperidin-4-one ring strongly prefers a chair conformation . The lowest energy states will correspond to this ring pucker.
-
Rotational Profile: The DFT scan will reveal the energy barriers to rotation around the C-N linker bond. Typically, there will be two or more low-energy wells corresponding to specific dihedral angles where steric hindrance is minimized and favorable electronic interactions may occur.
-
Dynamic Flexibility: The MD trajectory analysis will show the accessible conformational space at physiological temperature. Analysis of the dihedral angle over time will show if the molecule is locked in a single conformation or if it frequently transitions between different low-energy states. Root-Mean-Square Fluctuation (RMSF) analysis will highlight which parts of the molecule are most rigid (the rings) and which are more flexible (the linker region).
Conclusion: From Conformation to Drug Design
This technical guide has detailed a rigorous, multi-faceted computational workflow for the complete conformational characterization of this compound. By systematically moving from low-cost, broad-sampling methods to high-accuracy quantum mechanical calculations and dynamic simulations, we can build a reliable model of the molecule's behavior.
The resulting conformational ensemble is not merely an academic exercise; it is a critical dataset for advancing drug discovery.[17] It provides the precise 3D structures necessary for virtual screening and molecular docking, allows for the creation of pharmacophore models, and offers insights into the molecule's inherent flexibility, which is key to understanding its potential binding modes. This foundational knowledge is indispensable for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
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Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
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Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2018). ResearchGate. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. [Link]
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Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. (2025). National Center for Biotechnology Information. [Link]
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Computational Methods in Drug Discovery. (n.d.). National Center for Biotechnology Information. [Link]
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Pyrazine as a Building Block for Molecular Architectures with Pt II. (2006). ACS Publications. [Link]
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Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. [Link]
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Conformation of piperidine and of derivatives with additional ring hetero atoms. (n.d.). ACS Publications. [Link]
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Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]
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The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research. [Link]
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Density Functional Theory of Electronic Structure. (n.d.). The Journal of Physical Chemistry. [Link]
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Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI. [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ResearchGate. [Link]
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What are computational methods for rational drug design?. (2025). Patsnap Synapse. [Link]
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From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. (2023). National Institutes of Health. [Link]
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Assessment of Density Functional Theory for Describing the Correlation Effects on the Ground and Excited State Potential Energy Surfaces of a Retinal Chromophore Model. (2013). ACS Publications. [Link]
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Piperazine. (n.d.). Wikipedia. [Link]
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Density functional theory. (n.d.). Wikipedia. [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). National Center for Biotechnology Information. [Link]
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Computational Methods in Drug Discovery and Development. (2024). ResearchGate. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]
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Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]
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Piperidine. (n.d.). Wikipedia. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Journal of Indian Chemical Society. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). National Center for Biotechnology Information. [Link]
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Methodological & Application
analytical methods for 1-(6-Chloropyrazin-2-yl)piperidin-4-one characterization
An In-Depth Technical Guide to the Analytical Characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Authored by: A Senior Application Scientist
Introduction: The Imperative for Rigorous Analytical Scrutiny
This compound is a heterocyclic compound featuring a chlorinated pyrazine moiety linked to a piperidin-4-one core. Such structures are of significant interest in medicinal chemistry and drug development, often serving as versatile intermediates or scaffolds for synthesizing pharmacologically active agents.[1][2] The piperidin-4-one nucleus, in particular, is a well-established pharmacophore found in a range of therapeutic molecules.[2]
Given its role as a critical building block, ensuring the identity, purity, and stability of this compound is paramount. A comprehensive analytical characterization is not merely a quality control exercise; it is a foundational component of the entire drug development lifecycle. It provides the unambiguous evidence required for regulatory submissions and ensures the consistency and safety of the final active pharmaceutical ingredient (API).
This guide provides a multi-faceted analytical strategy for the complete characterization of this compound. We will delve into chromatographic techniques for purity assessment, spectroscopic methods for structural elucidation, and stress testing to establish a stability-indicating profile. Each protocol is designed to be self-validating, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Part 1: Physicochemical and Structural Properties
A foundational understanding of a molecule's basic properties is the logical starting point for any analytical method development. These parameters influence choices regarding solvents, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₉H₁₀ClN₃O | PubChem |
| Molecular Weight | 211.65 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Physical Description | Expected to be a solid at room temperature. | General Chemical Knowledge |
| Solubility | Expected to be soluble in organic solvents like Methanol, Acetonitrile, DMSO, and Chloroform. | General Chemical Knowledge |
Part 2: Chromatographic Analysis for Purity and Assay
Chromatographic methods are the gold standard for separating and quantifying the target compound from impurities, including starting materials, by-products, and degradants.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: RP-HPLC is the premier technique for assay and purity analysis of non-volatile organic molecules like our target compound. The molecule possesses both hydrophobic (chloropyrazine ring) and polar (ketone, amine) functionalities, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The pyrazine ring contains a chromophore, allowing for sensitive detection using a UV-Vis detector.[5][6] The method described below is designed to be stability-indicating, meaning it can separate the intact molecule from its potential degradation products.
Experimental Protocol: HPLC for Purity and Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water (diluent) to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | C18 provides excellent hydrophobic retention for the molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-22 min: 10% B | A gradient is essential to elute any potential impurities with different polarities and ensure the column is cleaned and re-equilibrated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths and assessing peak purity. |
| Detection Wavelength | 254 nm (or optimal λmax from UV scan) | Pyrazine systems typically show strong absorbance around this wavelength. |
-
Method Validation (as per ICH Q2(R1)): [3][7] The developed method must be validated to prove its suitability for the intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the main component should be free from interference from blanks, impurities, and degradants (Peak Purity > 0.995). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% for the assay at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
| Robustness | No significant changes in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Workflow Visualization
Caption: Characteristic 3:1 isotope pattern for a compound with one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹[8]H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively assign signals to specific atoms in the molecule.
[9]Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Bruker AVANCE 400 MHz (or higher field) spectrometer.
-
Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra.
Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: These are predicted values. Actual shifts may vary.
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| Pyrazine-H3 | ~8.0, s | ~145 | Deshielded aromatic proton adjacent to two nitrogens. |
| Pyrazine-H5 | ~8.1, s | ~140 | Deshielded aromatic proton adjacent to Cl and N. |
| Piperidinone-H2, H6 | ~4.2, t | ~45 | Protons alpha to the pyrazine nitrogen, deshielded. |
| Piperidinone-H3, H5 | ~2.8, t | ~50 | Protons alpha to the ketone, deshielded. |
| Pyrazine-C2 | - | ~155 | Carbon attached to two nitrogens. |
| Pyrazine-C3 | ~8.0 | ~145 | Aromatic CH. |
| Pyrazine-C5 | ~8.1 | ~140 | Aromatic CH. |
| Pyrazine-C6 | - | ~150 | Carbon attached to chlorine. |
| Piperidinone-C2, C6 | ~4.2 | ~45 | Carbons alpha to the pyrazine nitrogen. |
| Piperidinone-C3, C5 | ~2.8 | ~50 | Carbons alpha to the ketone. |
| Piperidinone-C4 | - | ~205 | Ketone carbonyl carbon, highly deshielded. |
Part 4: Stability Assessment via Forced Degradation
Expertise & Causality: Forced degradation (or stress testing) is a regulatory requirement that provides critical insight into a drug substance's intrinsic stability. B[10][11]y subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we can identify likely degradation pathways and products. This process is essential for developing a stability-indicating analytical method—one that can separate and quantify the active compound in the presence of its degradants.
[11][12]Experimental Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in 1:1 Acetonitrile:Water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor. Store for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 60 °C). Include a control sample stored under the same conditions but without the stressor.
| Stress Condition | Reagent | Neutralization (before HPLC) |
| Acid Hydrolysis | 0.1 M HCl | Add 1 mL of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Add 1 mL of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | No neutralization needed |
| Thermal | Heat the stock solution at 80 °C | N/A |
| Photolytic | Expose the stock solution to UV/Vis light (ICH Q1B) | N/A |
-
Analysis:
-
After the exposure period, dilute all samples to the target concentration for the validated HPLC method.
-
Analyze using the HPLC-DAD method described in Section 2.1.
-
Evaluate the chromatograms for new peaks (degradants), a decrease in the main peak area, and peak purity of the main peak.
-
Workflow Visualization
Caption: Workflow for forced degradation studies.
Conclusion
The analytical characterization of this compound requires a multi-pronged approach. The combination of RP-HPLC for purity and assay, GC-MS for volatile impurity profiling, high-resolution MS for molecular weight confirmation, and multi-dimensional NMR for definitive structural elucidation provides a complete and robust data package. Furthermore, conducting forced degradation studies is critical to establishing the compound's intrinsic stability and validating the primary HPLC method as truly "stability-indicating." This comprehensive strategy ensures a thorough understanding of the molecule, satisfying the stringent requirements of researchers, scientists, and drug development professionals, and laying a solid foundation for its potential use in pharmaceutical applications.
References
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). National Institutes of Health (NIH). Available at: [Link]
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Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. Available at: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A. Available at: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science. Available at: [Link]
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A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
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Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (2008). Asian Journal of Chemistry. Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
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Showing Compound 2-Piperidinone (FDB028421). FooDB. Available at: [Link]
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Supporting Information: Discovery of BMS-540215. Bristol-Myers Squibb. Available at: [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. Available at: [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). ResearchGate. Available at: [Link]
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Chloro pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Available at: [Link]
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Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
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Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Available at: [Link]
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ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]
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Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry. (2024). PubMed. Available at: [Link]
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Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research. Available at: [https://sphinxsai.com/sphinxs-vol1-no3/PharmTech_Vol_1_No.3_pdf/PT=08, (568-574).pdf]([Link], (568-574).pdf)
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Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
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(4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl)-(3,4,5,6-Tetrahydro-2h-(1,4')Bipyridinyl-4-Yl)-Methanone. PubChem. Available at: [Link]
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Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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Application Note: Structural Characterization of 1-(6-Chloropyrazin-2-yl)piperidin-4-one using NMR and Mass Spectrometry
Abstract
This document provides a comprehensive technical guide for the structural elucidation of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed, field-proven protocols for sample preparation and data acquisition using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The guide emphasizes the rationale behind experimental choices and offers a thorough interpretation of the expected spectral data, establishing a validated framework for the unambiguous characterization of this and structurally related molecules.
Introduction: The Importance of Structural Verification
This compound is a key synthetic intermediate that combines two pharmacologically significant scaffolds: the piperidone ring and the chloropyrazine moiety. The piperazine core and its derivatives are found in a wide array of therapeutic agents.[1] The precise structural confirmation of such building blocks is a non-negotiable cornerstone of any drug discovery program, ensuring the integrity of subsequent synthetic steps and the validity of biological data.
This application note serves as an authoritative guide for researchers, outlining the application of fundamental analytical techniques—NMR and Mass Spectrometry—to confirm the identity, purity, and structure of the title compound. The methodologies described herein are designed to be self-validating, providing orthogonal data points that, when combined, offer unequivocal structural proof.
Molecular Structure and Numbering Scheme:
For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be used throughout this document.
Figure 1: Structure of this compound with atom numbering.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule, their relative abundance, and their connectivity through spin-spin coupling.[2]
Rationale for Protocol Design
The choice of solvent and sample preparation methodology is paramount for acquiring high-resolution spectra. A deuterated solvent is used to avoid overwhelming the analyte signals with those from the solvent; its deuterium signal is also used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[3][4] Filtering the sample is a critical, non-negotiable step to remove particulate matter, which can degrade magnetic field homogeneity and severely broaden spectral lines.
Experimental Protocol: ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) to the sample vial. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ offers excellent solubility for more polar compounds.[5]
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration: Using a Pasteur pipette with a tightly packed glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any suspended impurities.
-
Standard Addition (Optional): Add a small amount of Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.[6]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
Data Interpretation: Expected ¹H NMR Spectrum
The spectrum is predicted to show distinct signals for the pyrazine and piperidone protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Cl) and anisotropic effects from the aromatic pyrazine ring.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3', H-5' | ~8.0 - 8.2 | Singlet (s) | 2H | Protons on the pyrazine ring are in a deshielded, electron-deficient environment. Due to symmetry, they are expected to be chemically equivalent, appearing as a single peak. |
| H-2, H-6 | ~3.8 - 4.0 | Triplet (t) | 4H | Methylene protons adjacent to the pyrazine nitrogen. They are deshielded by the nitrogen and the aromatic system. They are split into a triplet by the two neighboring protons on C-3 and C-5. |
| H-3, H-5 | ~2.6 - 2.8 | Triplet (t) | 4H | Methylene protons adjacent to the carbonyl group. The carbonyl group's deshielding effect is less pronounced than the adjacent nitrogen. They are split into a triplet by the two neighboring protons on C-2 and C-6. |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
Workflow Visualization
Caption: Workflow for ¹H NMR Analysis.
Carbon-¹³ (¹³C) NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule and provides information about their chemical environment (e.g., hybridization, attached functional groups).[7] Standard spectra are acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a single line.[7]
Experimental Protocol: ¹³C NMR
The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR.
-
Sample: Use the previously prepared NMR sample. A higher concentration (25-50 mg) is beneficial due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus.[8]
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Technique: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Data Interpretation: Expected ¹³C NMR Spectrum
The molecule possesses 6 unique carbon environments, as C-2/C-6 and C-3/C-5 of the piperidone ring are chemically equivalent due to molecular symmetry.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C=O) | ~205 - 208 | Carbonyl carbons are highly deshielded and appear far downfield. |
| C-6' (C-Cl) | ~158 - 160 | Aromatic carbon directly attached to chlorine and nitrogen. Deshielded by both electronegative atoms. |
| C-2' (C-N) | ~152 - 154 | Aromatic carbon attached to the piperidone nitrogen. |
| C-3', C-5' (C-H) | ~130 - 132 | Aromatic carbons attached to hydrogen. |
| C-2, C-6 (CH₂) | ~45 - 48 | Aliphatic carbons adjacent to the pyrazine nitrogen. |
| C-3, C-5 (CH₂) | ~35 - 38 | Aliphatic carbons adjacent to the carbonyl group. |
Table 2: Predicted ¹³C NMR data for this compound.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] For this application, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺, allowing for the direct determination of the molecular weight with high accuracy.[11][12]
Rationale for Protocol Design
The goal is to gently transfer the analyte from a liquid solution into the gas phase as an ion without inducing fragmentation. ESI achieves this by creating a fine spray of charged droplets from which the solvent evaporates, leaving the charged analyte behind.[11][13] Analysis in positive ion mode is chosen because the nitrogen atoms in the pyrazine and piperidone rings are basic sites that are readily protonated.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The ESI source is operated in positive ion mode. Typical parameters include a capillary voltage of +3.5 to +4.5 kV and a drying gas (N₂) flow to aid desolvation.
-
Mass Analysis: The mass analyzer (e.g., Quadrupole or Time-of-Flight) is scanned over a relevant m/z range (e.g., 100-500) to detect the ionized molecule.
Data Interpretation: Expected Mass Spectrum
The primary purpose of the MS analysis is to confirm the molecular weight. The presence of chlorine provides a highly characteristic isotopic signature.
-
Molecular Formula: C₉H₁₀ClN₃O
-
Monoisotopic Mass: 227.0512 g/mol
In positive mode ESI-MS, the expected ion is the protonated molecule, [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic pattern will be observed.
| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity Ratio |
| [M+H]⁺ | 228.0585 | 230.0556 | ~3 : 1 |
Table 3: Predicted high-resolution mass spectrometry data in positive ion mode.
The observation of this ion cluster with an m/z difference of approximately 2 and a relative intensity ratio of ~3:1 is a definitive indicator of a molecule containing a single chlorine atom, thus strongly validating the proposed structure.[14]
Workflow Visualization
Caption: Workflow for ESI-MS Analysis.
Conclusion
The structural identity of this compound can be unequivocally confirmed through the combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
¹H NMR confirms the presence and connectivity of the pyrazine and piperidone ring protons.
-
¹³C NMR verifies the carbon skeleton, including the distinct carbonyl and aromatic carbons.
-
ESI-MS provides definitive proof of the molecular weight and elemental composition, corroborated by the characteristic isotopic pattern of a monochlorinated compound.
Together, these analytical techniques form a robust, self-validating workflow essential for quality control and structural characterization in a research and drug development setting.
References
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PubChem. 1,4'-Bipiperidine. National Center for Biotechnology Information. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Poon, T. C. W. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 28(1), 21–33. [Link]
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HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
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PubChem. (4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl)-(3,4,5,6-Tetrahydro-2h-(1,4')Bipyridinyl-4-Yl)-Methanone. National Center for Biotechnology Information. [Link]
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Poleshchuk, O., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1128. [Link]
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ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]
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Chemistry LibreTexts. Mass Spectrometry. [Link]
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JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501. [Link]
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Compound Interest. Mass spectrometry and a guide to interpreting mass spectra. [Link]
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Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Link]
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RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1155. [Link]
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The Strategic Utility of 1-(6-Chloropyrazin-2-yl)piperidin-4-one in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational building blocks for a diverse array of bioactive compounds. Among these, 1-(6-Chloropyrazin-2-yl)piperidin-4-one has emerged as a particularly valuable scaffold. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate. We will explore its synthetic accessibility, key chemical transformations, and its application in the synthesis of advanced drug candidates, supported by detailed, field-proven protocols.
The power of this intermediate lies in the convergence of two key pharmacophoric motifs: the piperidin-4-one and the chloropyrazine moieties. The piperidine ring is a ubiquitous feature in a vast number of approved drugs, offering a three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for favorable pharmacokinetics.[1] The piperidin-4-one core, in particular, presents a ketone functionality that is a versatile handle for a variety of chemical transformations.[2] Concurrently, the 2-chloropyrazine ring system is an electron-deficient heteroaromatic that is primed for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of substituents. This combination of a modifiable saturated heterocycle and a reactive aromatic system makes this compound a powerful tool for library synthesis and lead optimization campaigns.
Core Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its successful application.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 213.66 g/mol | Provides a solid starting point for building more complex molecules without excessive molecular weight escalation, aiding in adherence to Lipinski's Rule of Five. |
| logP (Predicted) | ~1.5 - 2.0 | Indicates a favorable balance of lipophilicity and hydrophilicity, suggesting good potential for oral bioavailability. |
| pKa (Predicted) | ~3.5 (Piperidine N) | The basicity of the piperidine nitrogen can be leveraged for salt formation to improve solubility and handling properties. |
| Reactivity Hotspots | C-Cl on pyrazine, C=O on piperidine | These two sites allow for orthogonal chemical modifications, enabling the exploration of diverse chemical space. |
The chemical reactivity is dominated by two primary transformations, which can often be performed sequentially to generate complex molecular architectures.
Key Reaction Pathways for Scafford Diversification
Application in the Synthesis of Kinase Inhibitors
A prominent application of this compound is in the development of kinase inhibitors. The pyrazine ring can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors, while the substituted piperidine can extend into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
Exemplary Workflow: Synthesis of a Pyrazinyl-Aminopyridine Kinase Inhibitor Scaffold
This workflow details a two-step process to a common kinase inhibitor scaffold, starting with the nucleophilic aromatic substitution on the chloropyrazine, followed by reductive amination.
Synthetic Workflow for a Kinase Inhibitor Scaffold
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed cross-coupling of an aminopyridine with the chloropyrazine core. The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and achieving high yields.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyridine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 2-aminopyridine, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(6-(Pyridin-2-ylamino)pyrazin-2-yl)piperidin-4-one.
Causality and Self-Validation: The use of a palladium catalyst with a specific ligand like Xantphos is a well-established method for forming C-N bonds with heteroaromatic chlorides.[3] The reaction's success can be validated by LC-MS analysis of the crude and purified material, confirming the expected mass of the product, and by ¹H NMR spectroscopy to verify the disappearance of the starting materials and the appearance of new aromatic and piperidine signals consistent with the product structure.
Protocol 2: Reductive Amination of the Piperidin-4-one Intermediate
This protocol details the conversion of the ketone to a secondary amine, a key step in introducing further diversity and modulating the compound's properties. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation in the presence of other functional groups.
Materials:
-
1-(6-(Pyridin-2-ylamino)pyrazin-2-yl)piperidin-4-one (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
Dissolve 1-(6-(Pyridin-2-ylamino)pyrazin-2-yl)piperidin-4-one in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add the primary amine, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-alkyl-1-(6-(pyridin-2-ylamino)pyrazin-2-yl)piperidin-4-amine.
Causality and Self-Validation: Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation.[4] The use of NaBH(OAc)₃ offers high chemoselectivity, reducing the iminium ion in preference to the ketone. The reaction can be validated by the disappearance of the ketone carbonyl stretch in the IR spectrum of the product and the appearance of the N-H stretch (for secondary amines), along with confirmatory mass spectrometry and NMR data.
Application in the Synthesis of GPCR Modulators
The this compound scaffold is also valuable in the synthesis of G-protein coupled receptor (GPCR) modulators. For instance, derivatives of pyrazinyl-piperazine have been explored as antagonists for muscarinic receptors, which are implicated in various neurological disorders.[5]
Exemplary Synthesis of a Muscarinic Receptor Antagonist Precursor
This example illustrates how the intermediate can be elaborated to access a core structure relevant to muscarinic receptor antagonists.
Protocol 3: Nucleophilic Substitution with a Piperazine Derivative
This protocol outlines the displacement of the chloride with a piperazine, a common motif in CNS-active compounds.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Combine this compound, tert-butyl piperazine-1-carboxylate, and potassium carbonate in a round-bottom flask.
-
Add DMF and heat the mixture to 80-100 °C.
-
Stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(6-(4-oxopiperidin-1-yl)pyrazin-2-yl)piperazine-1-carboxylate.
Causality and Self-Validation: The Boc-protected piperazine is used to prevent side reactions and can be readily removed in a subsequent step. The reaction's progress is easily monitored by the appearance of a more polar product spot on TLC. The final structure is confirmed by NMR, where the integration of the piperazine protons will be consistent with the product, and by mass spectrometry.
Conclusion
This compound is a high-value intermediate that provides a robust platform for the synthesis of diverse and complex molecules for drug discovery. Its dual reactivity allows for a modular approach to library synthesis, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a practical framework for leveraging this scaffold in the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents. By understanding the underlying chemical principles and employing these validated methods, researchers can significantly accelerate their drug discovery programs.
References
- N-[2-(l-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents.
-
Synthesis of Pyridopyrazine-1,6-dione γ-Secretase Modulators via Selective 4-Methylimidazole N1-Buchwald Arylation. PubMed. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
- Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds. PubMed.
-
Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Available at: [Link]
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Piperidine Synthesis. - DTIC. Available at: [Link]
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. NIH. Available at: [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
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- Pyridine and piperidine compounds and process of making same. Google Patents.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
- Process for the preparation of 2-amino-alkylpyridines. Google Patents.
- 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.
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Application Notes and Protocols for the Derivatization of 1-(6-chloropyrazin-2-yl)piperidin-4-one for SAR Studies
Introduction: The Privileged 1-(Pyrazin-2-yl)piperidin-4-one Scaffold in Drug Discovery
The 1-(pyrazin-2-yl)piperidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structural motif is a key component in a multitude of biologically active molecules, particularly in the realm of kinase inhibitors for oncology.[1][2] The pyrazine ring, an electron-deficient diazine, serves as a versatile anchor for establishing crucial interactions within the ATP-binding pocket of various kinases. The piperidin-4-one moiety, on the other hand, provides a three-dimensional framework that can be readily functionalized to modulate physicochemical properties and explore interactions with solvent-exposed regions of the target protein.
The starting material, 1-(6-chloropyrazin-2-yl)piperidin-4-one, is a particularly attractive building block for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. It possesses two primary points of chemical reactivity that can be orthogonally addressed: the electrophilic carbon atom of the chloropyrazine ring and the carbonyl group of the piperidin-4-one. This dual reactivity allows for a systematic and combinatorial approach to analogue synthesis, enabling a thorough exploration of the chemical space around the core scaffold.
These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will present detailed, field-proven protocols for key chemical transformations, explain the mechanistic rationale behind these synthetic choices, and discuss their application in the context of a typical SAR campaign.
Strategic Derivatization for SAR Exploration
A successful SAR campaign hinges on the ability to systematically modify a lead compound to understand how different structural features influence its biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold offers two primary vectors for diversification:
-
Modification of the Pyrazine Ring: The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe interactions within the hinge region and other key areas of the kinase ATP-binding site.[3]
-
Modification of the Piperidin-4-one Moiety: The carbonyl group at the 4-position of the piperidine ring can be transformed into a variety of functional groups through reactions such as reductive amination and Wittig olefination. These modifications are crucial for altering the molecule's polarity, hydrogen bonding capacity, and overall shape, which can significantly impact solubility, cell permeability, and interactions with the solvent-exposed regions of the target protein.
The following sections will provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) on the Chloropyrazine Ring
The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride ion by various nucleophiles.[3] This reaction is a cornerstone for introducing diverse amine substituents, which can form critical hydrogen bonds with the hinge region of many kinases.
Reaction Scheme:
A general scheme for nucleophilic aromatic substitution.
Detailed Protocol: Synthesis of 1-(6-(phenylamino)pyrazin-2-yl)piperidin-4-one
This protocol describes a typical SNAr reaction using aniline as the nucleophile.
Materials:
-
This compound
-
Aniline
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to dissolve the starting material.
-
Add aniline (1.2 eq) to the solution.
-
While stirring, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Rationale and Self-Validation:
-
Choice of Base: A strong, non-nucleophilic base like potassium tert-butoxide is used to deprotonate the aniline, increasing its nucleophilicity without competing in the substitution reaction.[4]
-
Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and is stable under the reaction conditions.
-
Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of side products. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot (on silica TLC) corresponding to the product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the pyrazine ring.[5] This is particularly useful for exploring interactions in hydrophobic pockets of the target protein.
Reaction Scheme:
A general scheme for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 1-(6-phenylpyrazin-2-yl)piperidin-4-one
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.025 eq) and triphenylphosphine (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale and Self-Validation:
-
Catalyst System: A palladium catalyst, such as Pd(OAc)₂ with a phosphine ligand like PPh₃, is essential for the catalytic cycle of the Suzuki reaction.[6]
-
Base: An inorganic base like K₂CO₃ is required for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Monitoring: The disappearance of the starting material and the appearance of a new product spot on TLC/LC-MS confirms the progress of the reaction.
Protocol 3: Reductive Amination of the Piperidin-4-one Carbonyl
Reductive amination is a robust method for converting the carbonyl group into a secondary or tertiary amine.[7] This modification introduces a basic center and a hydrogen bond donor/acceptor, which can significantly influence the compound's pharmacokinetic profile and target engagement.
Reaction Scheme:
A general scheme for reductive amination.
Detailed Protocol: Synthesis of 1-(6-chloropyrazin-2-yl)-N-phenylpiperidin-4-amine
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and aniline (1.1 eq).
-
Dissolve the reactants in dichloromethane.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Rationale and Self-Validation:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol as a side product.[8]
-
Acid Catalyst: A catalytic amount of acid is used to facilitate the formation of the iminium ion intermediate.
-
Monitoring: The reaction can be monitored for the disappearance of the ketone starting material. The product will have a different retention factor on TLC.
Protocol 4: Wittig Reaction for Olefination of the Piperidin-4-one
The Wittig reaction provides a reliable method for converting the carbonyl group into an exocyclic double bond, allowing for the introduction of various substituted alkylidene groups.[9][10] This modification can be used to probe steric and hydrophobic interactions in the solvent-exposed region of the target protein.
Reaction Scheme:
A general scheme for the Wittig reaction.
Detailed Protocol: Synthesis of 1-(6-chloropyrazin-2-yl)-4-methylenepiperidine
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of the ketone dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Rationale and Self-Validation:
-
Ylide Formation: A strong base like n-BuLi is required to deprotonate the phosphonium salt to form the reactive ylide.[9] The color change is a good visual indicator of ylide formation.
-
Reaction Conditions: The reaction is performed under anhydrous and inert conditions to prevent quenching of the highly basic ylide.
-
Monitoring: The consumption of the ketone starting material and the appearance of a new, typically less polar, product spot on TLC indicates a successful reaction.
Data Presentation for SAR Studies
To effectively evaluate the SAR of the synthesized derivatives, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing the chemical structures and their corresponding biological activities.
| Compound ID | R¹ (at Pyrazine C6) | R² (at Piperidine C4) | Structure | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) | Notes |
| Parent | Cl | =O | Image of this compound | >10,000 | >50 | Starting material |
| 1a | -NHPh | =O | Image of 1-(6-(phenylamino)pyrazin-2-yl)piperidin-4-one | 5,200 | 25 | SNAr derivative |
| 1b | -NH(4-MeOPh) | =O | Image of 1-(6-((4-methoxyphenyl)amino)pyrazin-2-yl)piperidin-4-one | 2,100 | 12 | Electron-donating group |
| 2a | Ph | =O | Image of 1-(6-phenylpyrazin-2-yl)piperidin-4-one | 8,500 | 40 | Suzuki derivative |
| 3a | Cl | -NHPh | Image of 1-(6-chloropyrazin-2-yl)-N-phenylpiperidin-4-amine | 7,800 | 35 | Reductive amination derivative |
| 4a | Cl | =CH₂ | Image of 1-(6-chloropyrazin-2-yl)-4-methylenepiperidine | >10,000 | >50 | Wittig derivative |
(Note: The biological data presented in this table is hypothetical and for illustrative purposes only. Actual data will be generated from biological assays.)
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for the development of novel bioactive compounds, particularly kinase inhibitors. The protocols detailed in these application notes for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, reductive amination, and the Wittig reaction offer a comprehensive toolkit for generating a diverse library of analogues for SAR studies. By systematically exploring the chemical space around the pyrazine and piperidinone moieties, researchers can gain valuable insights into the structural requirements for potent and selective inhibition of their target of interest. Further derivatization, including modifications at other positions of the piperidine ring and the use of a broader range of nucleophiles and coupling partners, can lead to the discovery of novel drug candidates with improved therapeutic profiles.
References
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Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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1-(Pyrazin-2-yl)piperidin-4-ol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2016). National Center for Biotechnology Information. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (2024). ResearchGate. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Center for Biotechnology Information. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. [Link]
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Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. (2019). Journal of Applied Pharmaceutical Science, 9(03), 015-022. [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2013). Semantic Scholar. [Link]
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The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
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JNJ-10329670. (n.d.). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). National Center for Biotechnology Information. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2016). National Center for Biotechnology Information. [Link]
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(US-11401257-B2) Solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2015). National Center for Biotechnology Information. [Link]
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Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2020). World Journal of Pharmaceutical Research, 9(14), 1039-1053. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). RSC Publishing. [Link]
- (CN108129404B) Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
Nucleophilic Substitution with Amines. (2020). YouTube. [Link]
- (WO2017079641A1) N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (n.d.). Google Patents.
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2020). MDPI. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2022). National Center for Biotechnology Information. [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 23, 2026, from [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2013). Semantic Scholar. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
- (WO2018130545A1) PHARMACEUTICAL COMBINATION COMPRISING AN ALK INHIBITOR AND AN SHP2 INHIBITOR. (n.d.). Google Patents.
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. (2014). PubMed. [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). National Center for Biotechnology Information. [Link]
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Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1967). Journal of the Chemical Society C: Organic, 2026. [Link]
- (RU2336276C2) Pyperidine derivatives and method of their obtaining, application, pharmaceutical composition based on them and method of treatment. (n.d.). Google Patents.
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Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Application Notes and Protocols for the N-arylation of Piperidin-4-one with 2,6-Dichloropyrazine
Introduction: The Strategic Importance of N-Aryl Piperidin-4-ones
The N-aryl piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a crucial building block for a multitude of pharmacologically active compounds.[1][2] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal framework for designing potent and selective ligands for various biological targets. The synthesis of these structures, particularly through the formation of a carbon-nitrogen (C-N) bond between an aromatic system and the piperidine nitrogen, is a pivotal step in the development of novel therapeutics.
This application note provides a detailed experimental procedure for the selective mono-N-arylation of piperidin-4-one with 2,6-dichloropyrazine, yielding 1-(6-chloropyrazin-2-yl)piperidin-4-one. This reaction is a classic example of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[3][4][5] While highly effective, the presence of two reactive chlorine atoms on the pyrazine ring necessitates carefully controlled conditions to favor the desired mono-arylation product and prevent the formation of the di-substituted byproduct. This guide offers a robust, field-proven protocol, explains the causality behind critical experimental choices, and provides a framework for troubleshooting and optimization.
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a Nobel-prize-winning reaction that has revolutionized C-N bond formation. The reaction proceeds via a catalytic cycle involving a palladium complex. The key to the reaction's success lies in the use of bulky, electron-rich phosphine ligands, which facilitate the crucial reductive elimination step and stabilize the palladium catalyst.
The generally accepted mechanism involves the following key steps[4][6][7]:
-
Activation: A Pd(II) precatalyst is reduced in situ by an amine or phosphine ligand to the active Pd(0) species.
-
Oxidative Addition: The aryl halide (2,6-dichloropyrazine) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (piperidin-4-one) coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The final, and often rate-determining, step is the reductive elimination of the N-aryl piperidin-4-one product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven-dried before use, and the reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from atmospheric oxygen.
Materials and Equipment
-
Reagents:
-
2,6-Dichloropyrazine (≥98%)
-
Piperidin-4-one hydrochloride (≥98%)
-
Sodium tert-butoxide (NaOtBu, ≥98%)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
-
Reagent Quantities
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| 2,6-Dichloropyrazine | 148.98 | 1.0 | 149 | 1.0 |
| Piperidin-4-one HCl | 135.59 | 1.1 | 149 | 1.1 |
| Sodium tert-butoxide | 96.10 | 2.3 | 221 | 2.3 |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 | 0.01 |
| XPhos | 476.62 | 0.04 (4 mol%) | 19.1 | 0.04 |
| Anhydrous Toluene | - | - | 5 mL | - |
Causality Note: Piperidin-4-one is used in its hydrochloride salt form, which is more stable and less hygroscopic than the free base. An additional equivalent of base is required to neutralize the HCl in situ, liberating the free amine to participate in the reaction. A slight excess of the amine (1.1 eq) is used to ensure complete consumption of the limiting aryl chloride.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloropyrazine (149 mg, 1.0 mmol), piperidin-4-one hydrochloride (149 mg, 1.1 mmol), sodium tert-butoxide (221 mg, 2.3 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Expertise Note: The solids are added first in a specific order. The base is added carefully as it is highly hygroscopic and caustic. Adding the catalyst and ligand last minimizes their exposure to air. The use of a pre-formed palladium precatalyst (like XPhos Pd G3) can simplify this process and often leads to more reproducible results.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Add 5 mL of anhydrous toluene via syringe.
-
With the inert gas flowing, bubble the gas through the solution for 10-15 minutes to ensure the removal of any dissolved oxygen, which can poison the palladium catalyst.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.[8]
-
Stir the reaction mixture vigorously for 4-12 hours. The mixture will typically turn dark brown or black.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or by LC-MS to confirm the consumption of the starting material and the formation of the product.[8]
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[8]
-
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 10% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Experimental Workflow Visualization
Caption: Overall experimental workflow for the N-arylation protocol.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra should show characteristic shifts for the pyrazine and piperidinone protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should display the correct molecular ion peak (m/z).
-
Melting Point: To determine the melting point of the solid product, which can serve as an indicator of purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Reagent Hazards:
-
2,6-Dichloropyrazine: Irritant. Avoid inhalation and contact with skin and eyes.
-
Piperidin-4-one Hydrochloride: May cause skin and eye irritation.[10]
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under inert conditions and away from moisture.
-
Palladium Catalysts & Phosphine Ligands: These compounds are often toxic and may be air-sensitive. Handle with care and minimize exposure.
-
Organic Solvents (Toluene, Ethyl Acetate, Hexanes): Flammable liquids with associated health risks from inhalation and skin contact.[11] Keep away from ignition sources.
-
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
ACS Publications. (2003). Palladium-Catalyzed Intermolecular α-Arylation of N-Protected 2-Piperidinones. Retrieved from [Link]
-
ACS Publications. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]
-
Base Effect on the Palladium Catalyzed α-Arylation of N-Benzyl-2- Piperidinones. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Retrieved from [Link]
-
PubMed. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Retrieved from [Link]
-
Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
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American Chemical Society. (n.d.). Palladium-Catalyzed Intermolecular r-Arylation of N-Protected 2-Piperidinones. Retrieved from [Link]
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Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2025). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Retrieved from [Link]
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Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
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PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]
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ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
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YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
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PubChem. (n.d.). Chloropyrazine. Retrieved from [Link]
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Application Notes and Protocols for the Parallel Synthesis of Chemical Libraries Utilizing 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Introduction: The Strategic Value of the Pyrazin-Piperidinone Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is greatly accelerated by the strategic use of versatile building blocks in parallel synthesis. 1-(6-Chloropyrazin-2-yl)piperidin-4-one is a heterobifunctional scaffold of significant interest, embodying two key chemotypes: a reactive chloropyrazine ring and a modifiable piperidin-4-one core. This combination offers a powerful platform for the rapid generation of diverse chemical libraries, enabling extensive exploration of structure-activity relationships (SAR).
The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space are crucial for optimizing interactions with biological targets. The ketone functionality at the 4-position of the piperidine ring serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, allowing for the introduction of a diverse range of substituents.
The chloropyrazine ring, on the other hand, is an electron-deficient heteroaromatic system that can participate in a range of cross-coupling reactions. The chlorine atom at the 6-position is particularly amenable to substitution via palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a second vector of diversity, enabling the synthesis of libraries with a high degree of molecular complexity. The pyrazine core itself is a bioisostere of other aromatic systems and can engage in hydrogen bonding and other non-covalent interactions within a target's binding site.
This guide provides detailed protocols for the application of this compound in the parallel synthesis of compound libraries, focusing on key diversification reactions. The methodologies are designed for high-throughput workflows, enabling researchers to efficiently generate libraries of novel compounds for screening and lead optimization.
Core Synthesis Strategy: A Dual-Vector Approach to Library Generation
The synthetic utility of this compound in parallel synthesis lies in its ability to be functionalized at two independent sites. This dual-vector diversification strategy allows for the creation of large and complex chemical libraries from a single, readily accessible starting material.
Figure 1: Dual-vector diversification strategy for library synthesis.
The general workflow for library generation can proceed in two ways:
-
Reductive Amination followed by Cross-Coupling: The piperidin-4-one is first reacted with a library of primary amines to generate a collection of 4-amino-piperidine intermediates. These intermediates are then subjected to a cross-coupling reaction with a library of boronic acids or amines to introduce diversity at the pyrazine ring.
-
Cross-Coupling followed by Reductive Amination: The chloropyrazine is first functionalized via a cross-coupling reaction. The resulting library of substituted pyrazin-piperidinones is then diversified at the 4-position through reductive amination.
The choice of strategy will depend on the desired library scope and the compatibility of the functional groups on the building blocks with the reaction conditions of each step.
Experimental Protocols
The following protocols are designed for execution in a parallel synthesis format, for example, using a 24 or 96-well reaction block. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Parallel Reductive Amination of this compound
This protocol describes the reaction of the core scaffold with a library of primary amines to generate a library of 4-amino-piperidine derivatives. Reductive amination is a robust and versatile reaction for the formation of C-N bonds.[2]
Workflow Diagram:
Figure 2: Workflow for parallel reductive amination.
Materials:
| Reagent/Solvent | Typical Concentration/Amount | Purpose |
| This compound | 1.0 eq | Starting material |
| Primary Amine Library (R¹-NH₂) | 1.2 eq | Diversity element |
| Sodium Triacetoxyborohydride (STAB) | 1.5 eq | Reducing agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Solvent |
| Acetic Acid (optional) | 0.1 eq | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Quenching agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying agent |
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block, add a solution of this compound (e.g., 50 µmol in 250 µL of DCM).
-
To each well, add a solution of a unique primary amine from the library (60 µmol in 100 µL of DCM).
-
If the amine salt is used, add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a separate vial, prepare a stock solution of sodium triacetoxyborohydride in DCM. Add the STAB solution (75 µmol in 150 µL of DCM) to each well.
-
-
Reaction:
-
Seal the reaction block securely.
-
Shake the reaction block at room temperature for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up:
-
Carefully unseal the reaction block.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (500 µL) to each well.
-
Shake the block for 10 minutes.
-
Add an additional portion of DCM (500 µL) to each well and shake vigorously for 15 minutes.
-
Allow the layers to separate. A centrifugation step may be necessary.
-
Carefully remove the aqueous layer from each well using a multichannel pipette.
-
Pass the organic layer through a phase separator plate or a plug of anhydrous sodium sulfate to remove residual water.
-
-
Purification and Characterization:
-
Evaporate the solvent from the collection plate under a stream of nitrogen or using a centrifugal evaporator.
-
The crude products can be purified using automated parallel flash chromatography or preparative HPLC.[3]
-
Characterize the final products by LC-MS to confirm the molecular weight and purity. For selected library members, full characterization by ¹H and ¹³C NMR should be performed.
-
Protocol 2: Parallel Suzuki-Miyaura Coupling of 4-Substituted-1-(6-chloropyrazin-2-yl)piperidines
This protocol describes the palladium-catalyzed cross-coupling of the chloropyrazine moiety with a library of boronic acids or esters. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with broad functional group tolerance.[4]
Workflow Diagram:
Figure 3: Workflow for parallel Suzuki-Miyaura coupling.
Materials:
| Reagent/Solvent | Typical Concentration/Amount | Purpose |
| 4-Substituted-1-(6-chloropyrazin-2-yl)piperidine | 1.0 eq | Starting material |
| Boronic Acid/Ester Library (R²-B(OR)₂) | 1.5 eq | Diversity element |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.05 - 0.1 eq | Palladium catalyst |
| Aqueous Sodium Carbonate (2M) or Potassium Phosphate (K₃PO₄) | 3.0 eq | Base |
| 1,4-Dioxane/Water or Toluene/Ethanol/Water | Anhydrous, degassed | Solvent system |
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To each well of a reaction block, add a solution of a member of the 4-substituted piperidine library (e.g., 40 µmol in 200 µL of 1,4-dioxane).
-
Add a solution of a unique boronic acid or ester from the library (60 µmol in 100 µL of 1,4-dioxane).
-
In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 µmol).
-
Add the aqueous base (e.g., 2M Na₂CO₃, 60 µL).
-
-
Reaction:
-
Securely seal the reaction block with a cap mat designed for high temperatures.
-
Heat the reaction block to 80-100 °C with stirring for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up:
-
Cool the reaction block to room temperature.
-
Dilute each well with ethyl acetate (1 mL) and water (0.5 mL).
-
Shake the block for 10 minutes.
-
Filter the contents of each well through a pad of celite or a silica gel plug to remove the palladium catalyst.
-
Collect the filtrate in a new 96-well plate.
-
-
Purification and Characterization:
-
Evaporate the solvent from the collection plate.
-
Purify the crude products using automated parallel purification systems.[5]
-
Characterize the final library members by LC-MS and NMR as described in Protocol 1.
-
Protocol 3: Parallel Buchwald-Hartwig Amination of this compound
This protocol allows for the introduction of amine or amide diversity at the C6 position of the pyrazine ring.
Materials:
| Reagent/Solvent | Typical Concentration/Amount | Purpose |
| This compound | 1.0 eq | Starting material |
| Amine/Amide Library (R²-NHR') | 1.5 eq | Diversity element |
| Pd₂(dba)₃ or similar Pd(0) source | 0.02 - 0.05 eq | Palladium catalyst |
| Xantphos or other suitable phosphine ligand | 0.04 - 0.1 eq | Ligand |
| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | 2.0 eq | Base |
| Toluene or 1,4-Dioxane | Anhydrous, degassed | Solvent |
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a glovebox, add this compound (e.g., 40 µmol) to each well of a reaction block.
-
Add the amine/amide from the library (60 µmol).
-
Add the base (e.g., NaOtBu, 80 µmol).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add this solution to each well.
-
Add the reaction solvent (e.g., toluene, 400 µL) to each well.
-
-
Reaction:
-
Seal the reaction block and heat to 90-110 °C with stirring for 8-16 hours. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Follow a similar work-up, purification, and characterization procedure as outlined in Protocol 2.
-
Data Management and Analysis
For each library synthesized, it is crucial to maintain a clear and organized record of the building blocks used in each well and the corresponding analytical data for the final products. This is typically managed using a laboratory information management system (LIMS) or a dedicated electronic lab notebook (ELN).
Table 1: Example Data for a Reductive Amination Library
| Well ID | R¹-NH₂ | Product MW (Expected) | Product MW (Found, LC-MS) | Purity (%) |
| A1 | Benzylamine | 304.8 | 305.1 [M+H]⁺ | 98 |
| A2 | 4-Fluorobenzylamine | 322.8 | 323.1 [M+H]⁺ | 95 |
| A3 | Cyclopropylamine | 268.7 | 269.1 [M+H]⁺ | 97 |
| ... | ... | ... | ... | ... |
Conclusion
This compound is a highly valuable building block for the parallel synthesis of diverse chemical libraries. Its two points of diversification allow for the rapid exploration of chemical space around a privileged scaffold. The protocols provided herein offer robust and scalable methods for generating libraries of novel compounds for hit discovery and lead optimization in drug discovery programs. The successful implementation of these methods, coupled with efficient purification and characterization, will undoubtedly accelerate the identification of new bioactive molecules.
References
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Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]
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Zare, A., et al. (2020). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. ResearchGate. [Link]
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Clemente, F., et al. (2019). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 24(12), 2294. [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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BioDuro. (n.d.). Parallel Synthesis Services. Retrieved January 23, 2026, from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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Shvartsbart, A., & Smith, A. B., III. (2016). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society, 138(49), 15945–15948. [Link]
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Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(12), 14330-14345. [Link]
-
Toste, F. D., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1235–1245. [Link]
-
Wikipedia. (n.d.). Combinatorial chemistry. Retrieved January 23, 2026, from [Link]
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Layo, A. M., et al. (2001). Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines. Journal of Combinatorial Chemistry, 3(1), 89–98. [Link]
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Pan, J., et al. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 13(4), 365–370. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]
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Mettler Toledo. (n.d.). Parallel Synthesis | Screening of Reaction Conditions. Retrieved January 23, 2026, from [Link]
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Zhao, Z., et al. (2000). High throughput purification of combinatorial libraries. Journal of Combinatorial Chemistry, 2(5), 425–429. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Application Note: High-Performance Liquid Chromatography and Gas Chromatography Methods for Purity Analysis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Abstract
This application note presents detailed protocols for the determination of purity of 1-(6-Chloropyrazin-2-yl)piperidin-4-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Two orthogonal chromatographic techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), are described. The methodologies are designed to provide robust, accurate, and reliable quantification of the main component and its potential process-related impurities and degradation products. The causality behind the selection of critical method parameters is explained, and the protocols are structured to align with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[3][4][5]
Introduction
This compound is a substituted piperidinone derivative containing a chloropyrazine moiety. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their versatile biological activities.[6][7] The pyrazine ring is also a common feature in biologically active compounds.[8] The purity of such intermediates is a critical quality attribute (CQA) that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for quality control during the drug development and manufacturing process.
This guide provides comprehensive, field-proven protocols for purity analysis using two of the most powerful and common techniques in pharmaceutical analysis: HPLC and GC.[9][10][11] HPLC is ideal for a wide range of organic molecules, while GC is particularly suited for volatile and semi-volatile compounds.
Physicochemical Properties of the Analyte
A comprehensive understanding of the analyte's properties is fundamental to developing robust analytical methods.
-
Structure:
-
IUPAC Name: this compound
-
CAS Number: 80959-07-5[12]
-
Molecular Formula: C₉H₁₀ClN₃O
-
Molecular Weight: 211.65 g/mol
-
-
Chromophoric Properties: The presence of the chloropyrazine ring imparts UV-absorbing properties to the molecule. The pyrazine and chloropyrazine moieties are known to absorb in the UV region, typically with maxima between 260 nm and 320 nm. For the purpose of this method, a wavelength of 270 nm is proposed as a starting point for detection, with the recommendation to determine the empirical λmax by scanning a solution of the purified analyte.
-
Volatility: The molecule's structure suggests moderate polarity and a boiling point that should be amenable to GC analysis. The boiling point of the related compound 2-chloropyrazine is approximately 153-156 °C.[13] While this compound will have a higher boiling point due to its greater molecular weight and the polar ketone group, it is expected to be sufficiently volatile for GC without derivatization. Thermal stability studies, such as thermogravimetric analysis (TGA), are recommended to determine the optimal GC inlet temperature and avoid on-column degradation.[14]
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Design
A reversed-phase HPLC method is the primary choice for the analysis of moderately polar heterocyclic compounds. The selection of a C18 stationary phase provides a versatile hydrophobic surface for the retention and separation of the analyte from its potential impurities, which may have varying polarities.
The mobile phase, consisting of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. A phosphate buffer is included to control the pH of the mobile phase, which is critical for ensuring consistent retention times and peak shapes, especially for a compound with basic nitrogen atoms in the pyrazine and piperidine rings. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.
Experimental Protocol: HPLC
Instrumentation and Consumables:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Solution: 0.5 mg/mL of this compound reference standard in Diluent.
-
Sample Solution: 0.5 mg/mL of the test sample in Diluent.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Data Analysis and System Suitability
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%. The theoretical plates for the main peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
-
Purity Calculation: The purity is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Reporting: Report any impurity peak greater than 0.05% area.
Gas Chromatography (GC) Method
Rationale for Method Design
GC with a Flame Ionization Detector (FID) is an excellent orthogonal technique for purity analysis, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC-UV, such as residual solvents or certain starting materials. FID provides a robust and near-universal response for organic compounds.
A mid-polarity column (e.g., 50% Phenyl - 50% Methylpolysiloxane) is selected to provide a different selectivity mechanism compared to the C18 HPLC column, enhancing the likelihood of separating co-eluting peaks. A temperature gradient program is employed to ensure the efficient elution of compounds with a range of boiling points. The inlet and detector temperatures are set high enough to ensure efficient transfer and detection of the analyte without causing thermal degradation.
Experimental Protocol: GC
Instrumentation and Consumables:
-
GC System: A gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Column: 50% Phenyl - 50% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Solvent: Dichloromethane (DCM), GC grade.
-
Standard Solution: 1.0 mg/mL of this compound reference standard in DCM.
-
Sample Solution: 1.0 mg/mL of the test sample in DCM.
Chromatographic Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Detector | FID |
| Detector Temp. | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
| Oven Program | Rate (°C/min) |
| - | |
| 10 |
Data Analysis and System Suitability
-
System Suitability: Inject the standard solution five times. The RSD for the peak area of this compound should be not more than 2.0%. The theoretical plates for the main peak should be greater than 5000, and the tailing factor should be between 0.8 and 1.8.
-
Purity Calculation: The purity is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Reporting: Report any impurity peak greater than 0.05% area.
Method Validation
Both the HPLC and GC methods described should be fully validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][5][15] The validation should include, but is not limited to, the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC and GC methods presented in this application note provide a robust framework for the purity analysis of this compound. The use of these orthogonal techniques ensures a comprehensive evaluation of the compound's purity profile. It is imperative that these methods are fully validated before implementation in a regulated quality control environment to ensure compliance and data integrity.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]
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National Center for Biotechnology Information. (n.d.). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. PubMed Central. Retrieved from [Link][9]
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Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers. Retrieved from [1]
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National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PubMed Central. Retrieved from [Link][8]
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ResearchGate. (2025). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Retrieved from [Link][14]
-
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-
ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link][17]
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Taylor & Francis Online. (2017). Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products. Retrieved from [Link][10]
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-
Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Retrieved from [Link][18]
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The Good Scents Company. (n.d.). 2-chloropyrazine. Retrieved from [Link][13]
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ACS Publications. (n.d.). The chemistry of benzotriazole. A novel and versatile synthesis of 1-alkyl-, 1-aryl-, 1-(alkylamino)-, or 1-amido-substituted and of 1,2,6-trisubstituted piperidines from glutaraldehyde and primary amines or monosubstituted hydrazines. Retrieved from [Link][19]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][15]
-
Taylor & Francis Online. (2015). Library of diversely substituted 2-(quinolin-4-yl)imidazolines delivers novel non-cytotoxic antitubercular leads. Retrieved from [Link][20]
-
National Institute of Standards and Technology. (n.d.). Chloropyrazine. NIST Chemistry WebBook. Retrieved from [Link][21]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][6]
-
Journal of University of Anbar for Pure Science. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][22]
-
ACS Publications. (n.d.). Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. Journal of Medicinal Chemistry. Retrieved from [Link][7]
-
ResearchGate. (2025). Aroma Profiling of Sun-dried Salt by GC/MS Analysis. Retrieved from [Link][23]
Sources
- 1. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
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- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 80959-07-5 this compound [chemsigma.com]
- 13. 2-chloropyrazine, 14508-49-7 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Official web site : ICH [ich.org]
- 16. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Chloropyrazine [webbook.nist.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(6-chloropyrazin-2-yl)piperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for maximum yield and purity.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2,6-dichloropyrazine with piperidin-4-one. The pyrazine ring is electron-deficient due to the two nitrogen atoms, which facilitates the attack of a nucleophile (the secondary amine of piperidin-4-one) and displacement of one of the chlorine atoms. A base is required to neutralize the HCl generated during the reaction.
General Synthesis Workflow
Below is a diagram illustrating the typical workflow for this synthesis.
Caption: General workflow for the SNAr synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction? A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrazine ring is activated towards nucleophilic attack by the piperidin-4-one. The reaction typically forms a Meisenheimer complex intermediate, which then expels a chloride ion to yield the final product. The presence of two nitrogen atoms in the pyrazine ring is crucial for stabilizing the negative charge in the intermediate, making the reaction feasible.
Q2: Should I use piperidin-4-one free base or its hydrochloride salt? A2: Both forms can be used, but this choice dictates the amount of base required. If you use the hydrochloride salt, you will need at least two equivalents of base: one to neutralize the HCl salt and form the free amine in situ, and a second equivalent to scavenge the HCl generated by the SNAr reaction itself. Using the free base requires only one equivalent of base for the reaction. The free base can be less stable upon storage, so the hydrochloride salt is often preferred for its stability, provided the appropriate amount of base is used.
Q3: What are the most critical parameters to control for optimal yield? A3: The three most critical parameters are:
-
Temperature: The reaction typically requires heat to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions, such as disubstitution (reaction at both chlorine sites) or decomposition. A typical range is 80-120 °C.
-
Choice of Base: A non-nucleophilic base is essential. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Organic bases like diisopropylethylamine (DIPEA) are also effective. Strong, nucleophilic bases like NaOH or KOH should be avoided as they can compete with the desired reaction.
-
Solvent: A polar aprotic solvent is ideal as it can dissolve the reagents and stabilize the charged intermediate of the SNAr mechanism. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are excellent choices.
Q4: How can I monitor the reaction's progress effectively? A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting materials (2,6-dichloropyrazine and piperidin-4-one) and the product. A typical system is ethyl acetate/hexanes (e.g., 30-50% ethyl acetate). The product, being more polar than 2,6-dichloropyrazine, will have a lower Rf value. The reaction is considered complete when the spot corresponding to the limiting reagent (usually 2,6-dichloropyrazine) has been consumed. LC-MS can also be used for more precise monitoring.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q5: My reaction is very slow or stalls completely. What's the cause? A5: This is a common issue pointing to insufficient activation or reactivity.
-
Insufficient Base: As mentioned, if you are using piperidin-4-one hydrochloride, you must use at least two equivalents of a base like K₂CO₃. One equivalent is consumed to generate the free amine, leaving only one for the reaction itself. If the base is not fully effective, the HCl generated will protonate the piperidone, rendering it non-nucleophilic and halting the reaction. Consider using a stronger base like cesium carbonate or adding a phase-transfer catalyst if solubility is an issue.
-
Low Temperature: The SNAr reaction on dichloropyrazine requires thermal energy. If your reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100 °C or 120 °C while monitoring for decomposition by TLC.
-
Moisture: Water can interfere with the reaction, particularly with the effectiveness of the base. Ensure you are using an anhydrous solvent and that your reagents are dry.
Q6: I'm observing a significant amount of a nonpolar side product by TLC. What is it? A6: The most likely nonpolar byproduct is 2,6-bis(piperidin-4-one)pyrazine, resulting from disubstitution. This occurs when the initial product, this compound, reacts with a second molecule of piperidin-4-one.
-
Cause: This side reaction is favored by high temperatures, long reaction times, and using a large excess of piperidin-4-one.
-
Solution: To minimize this, use a stoichiometry of 1:1 or a slight excess of the dichloropyrazine (e.g., 1.1 equivalents). Add the piperidin-4-one solution slowly to the solution of 2,6-dichloropyrazine to maintain a low concentration of the nucleophile throughout the reaction.
Q7: The reaction mixture turned dark brown or black, and the yield was very low. Why? A7: A dark coloration is almost always indicative of decomposition.[1]
-
Cause: The most probable cause is that the reaction temperature is too high. Pyrazine and piperidine derivatives can be thermally unstable, especially in the presence of a base.[1]
-
Solution: Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, decomposing one. Also, ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent air oxidation, which can also contribute to the formation of colored impurities.
Q8: My product is difficult to purify by column chromatography due to streaking or insolubility. What can I do? A8: The ketone and pyrazine nitrogens can interact strongly with silica gel.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent. For example, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to your ethyl acetate/hexane mobile phase can significantly improve peak shape and reduce streaking by neutralizing acidic sites on the silica.
-
Solution 2 (Alternative Purification): If the product is a solid, recrystallization is an excellent alternative to chromatography. Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexanes, to find one that provides good recovery of pure crystals.
-
Solution 3 (Acid-Base Extraction): During the workup, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The product, being basic, will move to the aqueous layer. The layers are then separated, the aqueous layer is made basic (e.g., with 2M NaOH), and the product is re-extracted into an organic solvent. This is highly effective for removing non-basic impurities.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is a robust starting point for the synthesis.
-
Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyrazine (1.0 eq), piperidin-4-one hydrochloride (1.05 eq), and finely powdered potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.5 M with respect to the 2,6-dichloropyrazine.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate in Hexanes) every 1-2 hours. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual DMSO/DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%). Alternatively, if the crude product solidifies, attempt recrystallization from a suitable solvent like ethanol or isopropanol.
Table of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | 1.0 eq 2,6-dichloropyrazine | Using dichloropyrazine as the limiting reagent can help minimize disubstitution. |
| 1.0-1.1 eq Piperidin-4-one | A slight excess can ensure full conversion of the dichloropyrazine. | |
| Base | 2.2-2.5 eq K₂CO₃ or Cs₂CO₃ | Ensures neutralization of HCl salt and reaction byproduct. Must be anhydrous and finely powdered for best results. |
| Solvent | DMSO, DMF, ACN | Polar aprotic solvents are essential for the SNAr mechanism. |
| Temperature | 90 - 110 °C | Optimal balance between reaction rate and stability. Monitor for decomposition. |
| Reaction Time | 6 - 18 hours | Highly dependent on temperature and substrate concentration. Monitor by TLC. |
| Expected Yield | 65 - 85% | Yields can vary based on the scale and purification efficiency. |
References
This guide was compiled using established principles of organic chemistry and information from related syntheses in the scientific literature.
-
Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. URL: [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer, 2007. URL: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275. URL: [Link]
-
Dunn, P. J., et al. (2010). The importance of green chemistry in process research and development. Green Chemistry, 12(9), 1542-1551. URL: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. URL: [Link]
Sources
Technical Support Center: Purification of Crude 1-(6-Chloropyrazin-2-yl)piperidin-4-one by Column Chromatography
Welcome to the technical support center for the purification of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. This guide is structured for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this heterocyclic compound. As a molecule incorporating both a basic piperidine moiety and a pyrazine ring, its purification by column chromatography presents unique challenges that require a methodical and informed approach. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting a large-scale column purification of this compound?
A1: The indispensable first step is a thorough Thin Layer Chromatography (TLC) analysis. TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for your separation.[1][2] The goal is to find a solvent or solvent mixture that separates your target compound from its impurities effectively. For a successful column run, you should aim for an Rf (retention factor) value for your desired compound between 0.25 and 0.35.[2] This range ensures the compound interacts sufficiently with the stationary phase for good separation without requiring an excessive volume of solvent for elution.
Q2: What stationary phase should I use? I've heard silica gel can be problematic for compounds like this.
A2: Standard silica gel is the most common and cost-effective stationary phase, and it should be your starting point. However, you are correct to be cautious. The piperidine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This interaction is a primary cause of "peak tailing," where the compound streaks down the column, leading to poor separation and mixed fractions.[3]
If TLC analysis shows significant tailing even after mobile phase modification (see Troubleshooting section), you should consider alternative stationary phases such as:
-
Neutral or Basic Alumina: These can be excellent alternatives for basic compounds.[1][4]
-
Deactivated Silica Gel: Commercially available or lab-prepared silica where the acidic sites have been treated can also mitigate tailing.[3]
Q3: My crude product is a solid. What is the best way to load it onto the column?
A3: For solid samples, dry loading is almost always superior to wet loading. Wet loading involves dissolving the compound in a minimum amount of the mobile phase, but if your compound has even slight insolubility, it can precipitate at the top of the column, leading to a streaky separation.
Dry Loading Procedure:
-
Dissolve your crude product in a suitable, low-boiling-point solvent (like dichloromethane or acetone) until it is fully dissolved.
-
Add a small amount of silica gel (or your chosen stationary phase) to this solution, typically 2-3 times the mass of your crude product.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.
-
Gently and evenly add this powder to the top of your packed column. This technique ensures that your compound is introduced to the column in a narrow, uniform band, which is critical for a high-resolution separation.[5]
Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
This section addresses specific experimental problems. The causality behind each issue is explained, followed by actionable solutions.
Problem 1: My compound streaks severely on the TLC plate and column, resulting in broad peaks and poor separation. What is happening?
-
Causality: This is the classic sign of strong interaction between your basic piperidine compound and the acidic silica gel.[3] The nitrogen atom is protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to adsorb too strongly and elute slowly and unevenly.
-
Solution: Mobile Phase Modification. The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.[1][3]
-
Triethylamine (TEA): This is the most common choice. Add 0.5-1% TEA (v/v) to your chosen solvent system (e.g., 100 mL of 30% Ethyl Acetate in Hexane would get 0.5-1 mL of TEA). The TEA is more basic than your product and will preferentially bind to the acidic sites, allowing your compound to travel through the column without tailing.
-
Ammonia in Methanol: For very basic compounds, a 1-2% addition of a 7N ammonia/methanol solution to the mobile phase can be highly effective.[3]
-
Problem 2: I can't achieve baseline separation between my product and a key impurity. They are too close on the TLC.
-
Causality: The polarity of your product and the impurity are too similar in the chosen solvent system, meaning they have nearly identical affinities for the stationary and mobile phases.
-
Solutions:
-
Optimize the Solvent Ratio: Test finer adjustments of your solvent ratio. If you are using 30% Ethyl Acetate/Hexane, try 25% or 35%.
-
Change Solvent Selectivity: If ratio adjustments fail, switch to a different solvent system. Solvents have different chemical properties that can alter their interaction with your compounds. For example, if Hexane/Ethyl Acetate isn't working, try a system of Dichloromethane/Methanol.[1] This often changes the elution order or improves separation.
-
Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities first. Then, gradually increase the percentage of the more polar solvent over the course of the run.[4][6] This will speed up the elution of your more polar product and can sharpen the peak, pulling it away from trailing impurities.
-
Problem 3: My compound seems to be decomposing on the column. My yield is very low, and I see new spots on the TLC of my collected fractions.
-
Causality: The compound may be unstable on the acidic silica gel.[4] Heterocyclic compounds, particularly those with multiple functional groups, can be sensitive to prolonged exposure to acidic environments.[7][8]
-
Solution: Test for Stability. Before running a column, perform a simple stability test.
-
Spot your crude material on a TLC plate.
-
Let the plate sit on the benchtop for 1-2 hours.
-
Develop the TLC plate.
-
If you see new spots that weren't in the initial crude material, or if the original spot has diminished, your compound is likely unstable on silica.
-
-
Remediation:
-
Use a Deactivated Stationary Phase: Switch to neutral alumina or a commercially deactivated silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the compound as efficiently as possible.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Protocols & Data
Protocol 1: Step-by-Step TLC Analysis
-
Prepare TLC Chamber: Add a small amount of the test solvent system to a beaker or TLC tank with a lid. Place a piece of filter paper inside to saturate the atmosphere.
-
Spot the Plate: Use a capillary tube to spot your crude material onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate Rf: Measure the distance from the baseline to the center of your spot and divide it by the distance from the baseline to the solvent front.
-
Optimize: Repeat with different solvent systems until the Rf of the target compound is ~0.3 and it is well-separated from impurities.
Table 1: Recommended Starting Solvent Systems for TLC
| System No. | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| 1 | Hexane | Ethyl Acetate | 70:30 | A good first choice for many heterocyclic compounds.[9][10] |
| 2 | Dichloromethane | Methanol | 95:5 | Useful if the compound is too polar for Hex/EtOAc.[1] |
| 3 | Toluene | Acetone | 80:20 | Offers different selectivity compared to the above systems. |
Add 0.5-1% triethylamine (TEA) to all test systems if tailing is observed.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel mass to crude product mass). Pack the column using the "slurry method" with your chosen mobile phase (including TEA if needed). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Prepare your sample via the dry loading method described in the FAQs. Carefully add the resulting powder to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.[5]
-
Elution: Carefully add your mobile phase and begin elution. Maintain a constant flow rate. If running a gradient, slowly and systematically increase the proportion of your polar solvent.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Analysis: Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine and Evaporate: Once you have identified the fractions containing only your pure product, combine them in a round-bottom flask and remove the solvent under reduced pressure.
References
-
Asian Journal of Chemistry. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]
-
Journal of Agricultural and Food Chemistry. (Date not specified). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available at: [Link]
-
University of Rochester, Department of Chemistry. (Date not specified). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]
-
MDPI. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
- Google Patents. (Date not specified). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. (2016). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (Date not specified). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
DTIC. (Date not specified). Piperidine Synthesis. Available at: [Link]
-
ResearchGate. (Date not specified). Separation, purification and structural analysis of emodin and quinalizarin from Aspergillus ochraceus. Available at: [Link]
-
SIELC Technologies. (Date not specified). Pyrazine. Available at: [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
(Source not specified). HPLC Troubleshooting Guide. Available at: [Link]
-
Chemistry For Everyone (YouTube). (2025). How To Choose Solvent System For Column Chromatography? Available at: [Link]
-
Rasayan Journal of Chemistry. (Date not specified). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
PubMed. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Available at: [Link]
-
Biotage. (Date not specified). Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
(Source not specified). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
(Source not specified). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemistryviews.org [chemistryviews.org]
- 6. rsc.org [rsc.org]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Troubleshooting Chloropyrazine and Piperidine Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl piperidines, specifically focusing on the coupling of chloropyrazine with piperidine. This reaction is a cornerstone in the synthesis of numerous pharmacologically active compounds. However, like many cross-coupling reactions, it is not without its challenges. This document provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you navigate common side reactions and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction
Q1: What are the primary reaction mechanisms for coupling chloropyrazine and piperidine?
The formation of an N-aryl bond between an electron-deficient heteroaryl chloride like chloropyrazine and an amine like piperidine can proceed via two main pathways:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most prevalent and versatile method.[1][2] It involves a catalytic cycle where a palladium(0) complex undergoes oxidative addition into the C-Cl bond of chloropyrazine. Subsequent coordination of piperidine, deprotonation by a base, and reductive elimination forms the desired product and regenerates the catalyst.[3][4] This method is valued for its high functional group tolerance and generally milder conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring contains two electron-withdrawing nitrogen atoms, which activate the ring towards nucleophilic attack.[5] This allows for a direct displacement of the chloride by piperidine. However, SNAr reactions often require high temperatures and strongly basic conditions, which can limit their applicability for complex molecules with sensitive functional groups.
Q2: Why is this specific coupling reaction prone to side products?
Several factors contribute to the formation of undesired byproducts:
-
High Reactivity of Intermediates: The palladium-aryl intermediates in the Buchwald-Hartwig cycle can be diverted into non-productive pathways if not carefully controlled.[6]
-
Reactivity of Starting Materials: Both chloropyrazine and piperidine possess multiple reactive sites, which can lead to undesired secondary reactions, such as double arylation, if stoichiometry is not precisely managed.[7]
-
Reaction Conditions: Key parameters like temperature, base strength, and the presence of atmospheric oxygen can significantly influence the reaction's course, favoring side reactions over the desired coupling.[6][7]
Q3: What are the most critical parameters to control for a successful coupling?
To achieve high yield and minimize impurities, meticulous control over the following is essential:
-
Catalyst System (Palladium Pre-catalyst & Ligand): The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging oxidative addition and reductive elimination steps with aryl chlorides.[1][3]
-
Base: The base's role is not just to deprotonate the amine; it also influences catalyst activity and stability. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-labile functional groups.[6]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and side reactions like hydroxylation.[8] The temperature must be high enough to drive the reaction but low enough to prevent thermal decomposition and unwanted pathways like dehalogenation.[7]
Section 2: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses the most frequently encountered issues in chloropyrazine-piperidine couplings in a question-and-answer format.
Issue 1: Hydrodehalogenation (or Dechlorination)
Question: My analysis shows a significant amount of pyrazine, where the chlorine atom has been replaced by hydrogen. What causes this and how can I prevent it?
Causality & Mechanism: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings involving aryl halides.[9] It occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, is intercepted by a hydride source before it can couple with the amine. This can happen via several mechanisms, including β-hydride elimination from alkoxide bases (like NaOtBu) or reaction with trace water or other proton sources.[10] High reaction temperatures can exacerbate this issue.[7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward approach. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Screen Different Bases: While strong bases like NaOtBu are effective, they can also promote dehalogenation. Consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[6]
-
Use a Palladium Pre-catalyst: Using a well-defined pre-catalyst (e.g., an XPhos-palladium G3 pre-catalyst) instead of generating the active catalyst in situ from sources like Pd₂(dba)₃ can lead to a cleaner reaction with fewer side products.[7]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware to minimize potential hydride sources.
Issue 2: Aryl Halide Homocoupling
Question: I've isolated a bi-pyrazine byproduct from the coupling of two chloropyrazine molecules. How do I avoid this?
Causality & Mechanism: The formation of bi-aryl species (homocoupling) is typically caused by the presence of oxygen.[6] Oxygen can participate in oxidative pathways that lead to the dimerization of the aryl-palladium intermediate. This side reaction depletes the active catalyst and reduces the yield of the desired product.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere. Use Schlenk line techniques or a glovebox to exclude oxygen from the reaction vessel.[6]
-
Check Reagent Purity: Ensure the palladium source and ligands are pure and have not been exposed to air for extended periods.
Issue 3: Competing Hydroxylation
Question: My mass spectrometry analysis shows a peak corresponding to 2-hydroxypyrazine. Where is this coming from?
Causality & Mechanism: The formation of hydroxylated byproducts occurs when the aryl-palladium(II) intermediate reacts with hydroxide ions or water instead of the amine.[11] This is a significant issue when using aqueous reagents or when the reaction conditions are not sufficiently anhydrous. The presence of a strong base can generate hydroxide ions from trace amounts of water.
Troubleshooting Steps:
-
Use Anhydrous Solvents and Reagents: This is the most critical step. Use freshly distilled solvents or solvents from a commercial drying system. Ensure piperidine is anhydrous.
-
Avoid Hydroxide Bases: Do not use bases like NaOH or KOH. Opt for non-hydroxide bases like NaOtBu, LiHMDS, or K₃PO₄.[11]
-
Employ Molecular Sieves: Adding activated molecular sieves (e.g., 4 Å) to the reaction mixture can help scavenge trace amounts of water.
Issue 4: Double Arylation of Piperidine
Question: I am attempting a mono-arylation, but I am forming a significant amount of 1,4-bis(pyrazin-2-yl)piperazine. How can I improve selectivity for the mono-arylated product?
Causality & Mechanism: This issue arises because both nitrogen atoms in piperazine are nucleophilic. Once the mono-arylated product is formed, its remaining N-H bond can participate in a second coupling reaction, especially if an excess of chloropyrazine is present or if the reaction is run for an extended period at high temperature.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of piperidine relative to the chloropyrazine (e.g., 1.2 to 1.5 equivalents). This will statistically favor mono-arylation.
-
Use a Protecting Group: The most robust solution is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[7] After the coupling reaction, the Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions to yield the desired mono-arylated product.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the chloropyrazine has been consumed to prevent the secondary reaction from occurring.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Optimized Buchwald-Hartwig Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 1.5-3 mol% if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add chloropyrazine (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection
-
Dissolution: Dissolve the purified N-Boc-protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) are commonly used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and extraction into an organic solvent.
Section 4: Data & Reference Tables
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | Strength | Common Use Cases & Notes | Potential Side Reactions |
| NaOtBu | Strong | Highly active, often allows for lower reaction temperatures. Good for unactivated aryl chlorides.[1] | Can promote hydrodehalogenation, especially at >100 °C. Can hydrolyze sensitive esters.[7] |
| K₃PO₄ | Medium | Good for substrates with base-sensitive functional groups. Less prone to dehalogenation. | May require higher temperatures or longer reaction times. Solubility can be an issue. |
| Cs₂CO₃ | Mild | Often used for sensitive substrates or when milder conditions are required.[6] | Generally requires higher catalyst loading and/or more forcing conditions. |
| LiHMDS | Strong | Very strong, non-nucleophilic base. Useful for difficult couplings. | Can be expensive and is highly moisture-sensitive. |
Table 2: General Guide for Ligand Selection
| Ligand Family | Example | Characteristics |
| Buchwald Biarylphosphines | XPhos, RuPhos, SPhos | Sterically bulky and electron-rich. Highly effective for C-N coupling of aryl chlorides.[1] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ferrocene-based ligands, often show high activity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Effective for challenging substrates.[9] |
Section 5: Visualizing the Chemistry
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: Fig 1. Simplified Buchwald-Hartwig catalytic cycle.
Diagram 2: Competing Side Reaction Pathways
Caption: Fig 2. Divergent pathways from the key intermediate.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Fig 3. Decision tree for troubleshooting low yields.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
-
Nolan, S. P., et al. (2012). An Efficient Palladium‐NHC (NHC=N‐Heterocyclic Carbene) and Aryl Amination Pre‐Catalyst. Advanced Synthesis & Catalysis, 354(11‐12), 1897-1900. Available from: [Link]
-
Roberts, B. P., & Tirel, M. D. (2018). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1954-1961. Available from: [Link]
-
Organ, M. G., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(20), 7535-7545. Available from: [Link]
-
Hartwig, J. F., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(5), 2235-2244. Available from: [Link]
-
Reddit. (2023). BH amination side products and purification. r/chemistry. Available from: [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2265-2279. Available from: [Link]
-
Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Biscoe, M. R., et al. (2014). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 16(24), 6444-6447. Available from: [Link]
-
Reddy, T. J., et al. (2011). Palladium-Catalyzed Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. The Journal of Organic Chemistry, 76(20), 8477-8483. Available from: [Link]
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1-(6-Chloropyrazin-2-yl)piperidin-4-one stability, storage, and handling
Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The information provided for 1-(6-Chloropyrazin-2-yl)piperidin-4-one is synthesized from data on structurally related compounds and general chemical principles, due to the limited availability of specific data for this molecule. All protocols and recommendations should be validated by the end-user in their specific experimental context.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating a chlorinated pyrazine ring and a piperidin-4-one moiety, presents unique opportunities for chemical modification while also necessitating specific considerations for its stable storage and safe handling. This guide provides an in-depth technical resource in a question-and-answer format to address common challenges and inquiries that researchers may encounter.
Frequently Asked Questions (FAQs)
Section 1: Chemical Stability
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule stem from its two core structural components: the chlorinated pyrazine ring and the piperidin-4-one system. The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or potential ring-opening byproducts over time, especially if exposed to oxidizing agents or atmospheric oxygen.[1] Additionally, the chloro-substituent on the electron-deficient pyrazine ring makes it susceptible to nucleophilic substitution reactions, such as hydrolysis, particularly in the presence of strong acids, bases, or even water over extended periods.[2][3][4]
Q2: How does temperature affect the stability of this compound?
A2: Like many complex organic molecules, elevated temperatures can promote degradation. Heterocyclic amines can undergo thermal degradation, often through radical mechanisms.[5][6][7] For piperazine, a related cyclic amine, significant thermal degradation is observed at temperatures exceeding 135°C.[8] While the exact thermal decomposition profile for this specific compound is not documented, it is prudent to avoid prolonged exposure to high heat to prevent potential decomposition, which could manifest as discoloration or the appearance of impurities in analytical profiles.
Q3: Is this compound sensitive to light?
A3: Many organic compounds, particularly those with heterocyclic rings, can be sensitive to light, especially UV radiation. Photodegradation can initiate radical reactions, leading to decomposition.[1] To ensure long-term stability and prevent the formation of photolytic byproducts, it is best practice to store the compound in an amber or opaque container, protected from direct light.
Section 2: Storage and Handling
Q4: What are the optimal storage conditions for this compound?
A4: To maintain the integrity and purity of this compound, it should be stored in a cool, dry, and dark environment. Based on general guidelines for related heterocyclic and chlorinated compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store at 2-8°C for long-term storage. Room temperature may be acceptable for short periods. | Minimizes thermal degradation and slows down potential oxidative processes. | [9][10][11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against slow oxidation of the tertiary amine and potential reactions with atmospheric moisture. | [1] |
| Container | Use a tightly sealed, amber glass vial or other opaque container. | Prevents exposure to light and moisture, which can lead to photodegradation and hydrolysis. | [9][12][13] |
| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental contact with reactive substances. | [9][14] |
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: Standard laboratory PPE is mandatory to ensure personal safety. This includes:
-
Eye Protection: Safety glasses or goggles to protect from splashes.[15][16]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[17][18]
-
Body Protection: A laboratory coat to protect skin and clothing.[16][17]
-
Respiratory Protection: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][19]
Q6: What materials or chemical classes are incompatible with this compound?
A6: Avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to the oxidation of the piperidine nitrogen.[1][9]
-
Strong Acids and Bases: May catalyze the hydrolysis of the chloropyrazine ring or promote other side reactions.
-
Strong Reducing Agents: The ketone functionality could be susceptible to reduction.
Section 3: Troubleshooting Guide
Q7: I noticed the solid compound has developed a yellow or brownish tint over time. What does this mean?
A7: A change in color often indicates chemical degradation. The most likely cause is slow oxidation of the tertiary amine. While a slight color change may not significantly impact all applications, it suggests that the purity of the material may be compromised. It is advisable to re-analyze the compound by a suitable method (e.g., LC-MS or NMR) to assess its purity before use in sensitive experiments. To prevent this, always store the compound under an inert atmosphere and at a reduced temperature.
Q8: My experimental results are inconsistent. Could the stability of the compound be the issue?
A8: Yes, inconsistent results can be a sign of compound degradation, either during storage or under your specific experimental conditions.[1][20] If you suspect instability, consider the following troubleshooting steps:
Caption: A workflow for troubleshooting inconsistent experimental results.
Q9: What is a potential degradation pathway I should be aware of?
A9: A plausible and common degradation pathway for this class of molecules is the hydrolysis of the chloro-substituent on the pyrazine ring. This reaction would result in the formation of 1-(6-hydroxypyrazin-2-yl)piperidin-4-one. This conversion can be monitored by mass spectrometry, looking for a mass shift corresponding to the replacement of a chlorine atom with a hydroxyl group.
Caption: A potential hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a Stock Solution
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a clean, dry vial under an inert atmosphere if possible.
-
Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, DMF, Dichloromethane).
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
For storage, flush the vial with an inert gas (argon or nitrogen), seal tightly with a cap and paraffin film, and store at -20°C for long-term stability.[21]
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem. NIH. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available at: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH. Available at: [Link]
-
Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution. PubMed. Available at: [Link]
-
A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available at: [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. California State University, Bakersfield. Available at: [Link]
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Amine Reactivity - MSU chemistry. Michigan State University. Available at: [Link]
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Safe handling of chlorine from drums and cylinders - HSE. Health and Safety Executive. Available at: [Link]
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The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Available at: [Link]
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Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters - ACS Publications. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
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Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]
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Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH. Available at: [Link]
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chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Available at: [Link]
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]
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The Formation of Heterocyclic Aromatic Amines - Longdom Publishing. Longdom Publishing. Available at: [Link]
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Safety Data Sheet: N-Boc-4-Piperidone - Chemos GmbH&Co.KG. Chemos. Available at: [Link]
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Safety Guidelines | Organic Chemistry I Lab. University of Missouri–St. Louis. Available at: [Link]
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Heterocyclic amine - Wikipedia. Wikipedia. Available at: [Link]
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Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... - ResearchGate. ResearchGate. Available at: [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. Eurochlor. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]
-
Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. PubMed. Available at: [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]
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troubleshooting byproduct formation in 1-(6-Chloropyrazin-2-yl)piperidin-4-one synthesis
Welcome to the technical support guide for the synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial N-arylation reaction. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis for higher yield and purity.
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and piperidin-4-one. This reaction, while straightforward in principle, is often complicated by the formation of several key byproducts that can complicate purification and reduce yields. This guide addresses the most frequent issues encountered in the laboratory.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low, or the starting materials are not being consumed. What are the likely causes?
This is a common issue that can often be traced back to reaction conditions or reagent quality.
Answer:
Low conversion can stem from several factors, primarily related to reaction kinetics and reagent deactivation. Let's break down the possibilities.
-
Insufficient Reaction Energy/Time: The N-arylation of piperidin-4-one with the electron-deficient 2,6-dichloropyrazine requires sufficient thermal energy to overcome the activation barrier.
-
Causality: The reaction is a nucleophilic aromatic substitution (SNAr). The rate depends on the nucleophilicity of the amine, the electrophilicity of the pyrazine ring, and the ability of the chloride to act as a leaving group. Heat is typically required to drive this reaction to completion in a reasonable timeframe.
-
Troubleshooting Steps:
-
Increase Temperature: If you are running the reaction at a moderate temperature (e.g., 60-80 °C), consider increasing it incrementally to 100-120 °C, solvent permitting. Monitor for byproduct formation via TLC or LC-MS as you increase the temperature.
-
Extend Reaction Time: Monitor the reaction's progress every few hours. If you see a slow but steady consumption of starting material, extending the reaction time may be all that is needed.
-
Choice of Base and Solvent: A stronger, non-nucleophilic base can increase the free amine concentration, enhancing its nucleophilicity. Solvents like DMF, DMSO, or Dioxane are common and facilitate these reactions at higher temperatures.
-
-
-
Reagent Quality and Stoichiometry:
-
Causality: The presence of moisture can lead to the hydrolysis of the starting 2,6-dichloropyrazine.[1] An improper stoichiometric ratio can leave one reactant in excess, complicating purification, or limit the theoretical yield.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and that your reagents, particularly the base (e.g., K₂CO₃, Cs₂CO₃), are dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.
-
Verify Stoichiometry: While a 1:1 ratio is theoretically sound, empirically, using a slight excess of one reagent can drive the reaction to completion. Consider using a small excess (1.1-1.2 equivalents) of the more valuable or limiting reagent's counterpart, in this case, piperidin-4-one, but be mindful this can promote di-substitution (see Question 2).
-
-
-
For Palladium-Catalyzed (Buchwald-Hartwig) Reactions:
-
Causality: This advanced method for C-N bond formation is highly sensitive to catalyst deactivation.[2] Amines can sometimes act as ligands and inhibit the palladium catalyst.[2]
-
Troubleshooting Steps:
-
Degas Solvents: Oxygen can oxidize the Pd(0) catalyst. Ensure solvents are properly degassed.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting the reaction with aryl chlorides.[3]
-
Base Selection: Strong, non-coordinating bases like NaOt-Bu are often required, but they are incompatible with some functional groups.[4] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[4]
-
-
Question 2: I'm observing a significant amount of a higher molecular weight byproduct, leading to a complex purification process. What is this impurity?
This is the most frequently encountered issue and is related to the di-substituted nature of the starting pyrazine.
Answer:
The most probable high molecular weight byproduct is 2,6-bis(piperidin-4-on-1-yl)pyrazine .
-
Mechanism of Formation: The starting material, 2,6-dichloropyrazine, has two reactive sites. After the first successful substitution to form your desired product, this product still contains an activated chloropyrazine ring. It can then react with a second molecule of piperidin-4-one under the reaction conditions to form the di-substituted byproduct.
Caption: Formation of the di-substituted byproduct. -
Troubleshooting and Mitigation Strategies:
-
Control Stoichiometry: This is the most critical parameter. Avoid using a large excess of piperidin-4-one. Start with a 1:1 molar ratio. If starting material remains, consider a slight excess of 2,6-dichloropyrazine (e.g., 1.1 equivalents) to ensure all the piperidin-4-one is consumed. This makes purification easier as the excess dichloropyrazine is more volatile and has a different polarity.
-
Lower Reaction Temperature: Higher temperatures accelerate the second substitution. Find the minimum temperature at which the primary reaction proceeds at a reasonable rate.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of piperidin-4-one. Stop the reaction as soon as the piperidin-4-one is consumed to prevent the accumulation of the di-substituted byproduct.
-
Slow Addition: Adding the piperidin-4-one solution slowly over several hours can help maintain its low concentration in the reaction mixture, favoring the mono-substitution.
-
Question 3: My mass spectrometry data shows a byproduct with a mass corresponding to the hydrolysis of my starting material. How can I prevent this?
This indicates the presence of water in your reaction system.
Answer:
The byproduct is likely 6-chloropyrazin-2-ol (which exists in tautomeric equilibrium with 6-chloropyrazin-2(1H)-one). It forms when 2,6-dichloropyrazine reacts with water or hydroxide ions present in the reaction mixture. Halopyrazines are known to be susceptible to such nucleophilic substitution.[1]
-
Mechanism of Formation: Water, especially in the presence of a base, acts as a nucleophile, attacking the electron-deficient pyrazine ring and displacing one of the chloride ions.
Caption: Hydrolysis of 2,6-dichloropyrazine. -
Troubleshooting and Mitigation Strategies:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Dry solid reagents, especially hygroscopic bases like potassium carbonate (K₂CO₃), in an oven before use. Piperidin-4-one hydrochloride, if used, should be scrupulously dried.
-
Inert Atmosphere: Assembling the reaction under a dry, inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.
-
Summary of Reaction Parameters and Byproducts
The table below summarizes the key parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Setting | Impact on Yield | Impact on Byproduct Formation |
| Temperature | 80-120 °C | Increases with temperature | Di-substitution and hydrolysis increase at higher temps |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Stronger bases can increase rate | Strong bases can promote hydrolysis & self-condensation |
| Solvent | DMF, DMSO, Dioxane (Anhydrous) | Polar aprotic solvents are ideal | Presence of water leads to hydrolysis byproducts |
| Stoichiometry | 1.1 eq. Dichloropyrazine : 1.0 eq. Piperidinone | Optimized for full conversion of piperidinone | Excess piperidinone leads to di-substitution |
Table of Common Byproducts
| Byproduct Name | Structure | Formation Cause |
| 2,6-bis(piperidin-4-on-1-yl)pyrazine | Pyrazine with two piperidinone groups | Excess piperidin-4-one; high temperature; long reaction time |
| 6-Chloropyrazin-2-ol | Pyrazine with one Cl and one OH group | Presence of water in the reaction |
| Piperidin-4-one Aldol Adduct | Dimer of piperidin-4-one | Strong base; high temperature |
Recommended Experimental Protocol
This protocol provides a general starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and observations.
Protocol: SNAr Synthesis of this compound
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add anhydrous Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the limiting reagent.
-
-
Reaction:
-
Add piperidin-4-one (0.95 eq) to the flask. Note: Using piperidin-4-one as the limiting reagent can simplify purification.
-
Begin vigorous stirring and heat the reaction mixture to 90-100 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 6-12 hours. Look for the consumption of the piperidin-4-one spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product.[5]
-
Troubleshooting Workflow: A Logical Approach
When encountering issues, a systematic approach is key. The following diagram outlines a decision-making process for troubleshooting.
References
-
Jebaraj, A. et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5282-5288. Available at: [Link]
- Google Patents. (2020). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. CN111825501A.
-
Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. Available at: [Link]
-
Request PDF. (2019). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Available at: [Link]
- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. US20190359606A1.
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 12(2), 896-901. Available at: [Link]
-
DTIC. (1994). Piperidine Synthesis. ADA285674. Available at: [Link]
-
Reddit. (2016). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Georg Thieme Verlag. (2011). Pyrazines (Update 2011). Science of Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ChemistryViews. (2020). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Welcome to the technical support center for the scale-up synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While the chemistry may appear straightforward on a small scale, scaling up production often uncovers unforeseen challenges that can impact yield, purity, and process safety. This guide is structured to provide direct answers to the pressing questions that arise during your experimental and scale-up campaigns.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section is dedicated to addressing specific issues you may encounter during the synthesis of this compound. Each entry details the problem, its probable cause, and a step-by-step solution grounded in chemical principles.
Issue 1: Incomplete Reaction and Low Yield
Question: My large-scale reaction of 2,6-dichloropyrazine with piperidin-4-one is consistently showing low conversion, resulting in a poor yield of the desired product. What are the likely causes and how can I improve the reaction efficiency?
Root Cause Analysis:
Incomplete conversion in a nucleophilic aromatic substitution (SNAr) reaction on a pyrazine ring system at scale can often be attributed to several factors:
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Poor Solubility: The starting materials, particularly piperidin-4-one or its salt form, may have limited solubility in the chosen solvent at the reaction temperature, hindering the reaction rate.
-
Inadequate Temperature Control: The reaction may require a specific temperature to proceed at a reasonable rate. Insufficient heating or poor heat transfer in a large vessel can slow down the reaction. Conversely, localized overheating can lead to degradation.
-
Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the piperidin-4-one (if used as a salt) and neutralizing the HCl generated during the reaction. An inappropriate base or insufficient equivalents can stall the reaction.
Solutions:
-
Optimize Agitation:
-
Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. For viscous slurries, consider a different impeller type (e.g., anchor or helical).
-
Monitor the reaction mixture for any "dead spots" where solids may be settling.
-
-
Solvent and Solubility Screening:
-
Consider a solvent system that provides good solubility for both reactants. While polar aprotic solvents like DMF or DMSO are common for SNAr reactions, their removal at scale can be challenging. Toluene or xylenes with a phase-transfer catalyst could be an alternative.
-
If using piperidin-4-one hydrochloride, ensure the base is strong enough and added appropriately to liberate the free base.
-
-
Precise Temperature Management:
-
Use a reactor with a well-calibrated temperature probe and a jacket that allows for precise and uniform heating.
-
For exothermic reactions, implement a controlled addition profile for one of the reactants to manage the heat generated.
-
-
Base Selection and Stoichiometry:
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and easy to remove by filtration. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.
-
Use at least two equivalents of base: one to neutralize the piperidin-4-one salt (if applicable) and one to scavenge the HCl byproduct. An excess of a mild base is often beneficial.
-
Issue 2: Formation of Disubstituted Byproduct
Question: During scale-up, I'm observing a significant amount of a byproduct with a higher molecular weight, which I've identified as 2,6-di(piperidin-4-on-1-yl)pyrazine. How can I minimize the formation of this impurity?
Root Cause Analysis:
The formation of the disubstituted byproduct is a common issue in reactions involving di-halogenated heterocycles. The primary causes are:
-
Stoichiometry: An excess of piperidin-4-one or localized high concentrations of the nucleophile can drive the second substitution.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of the second substitution, which is typically slower than the first.
-
Reactivity of the Intermediate: The initial product, this compound, is still an activated chloro-pyrazine and can react further with the nucleophile.
Solutions:
-
Control Stoichiometry:
-
Use a slight excess of 2,6-dichloropyrazine (e.g., 1.1 to 1.2 equivalents) to ensure the piperidin-4-one is the limiting reagent.
-
Add the piperidin-4-one (or a solution of it) slowly to the reaction mixture containing the 2,6-dichloropyrazine. This maintains a low concentration of the nucleophile throughout the reaction, favoring monosubstitution.
-
-
Optimize Reaction Conditions:
-
Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, UPLC) and quench the reaction as soon as the starting piperidin-4-one is consumed to prevent further reaction.
-
Experimental Protocol: Minimizing Disubstitution
| Parameter | Recommendation | Rationale |
| Reactant Ratio | 1.1 eq. 2,6-dichloropyrazine | Ensures piperidin-4-one is limiting. |
| Nucleophile Addition | Slow, controlled addition | Maintains low nucleophile concentration. |
| Temperature | 80-100 °C (solvent dependent) | Balances reaction rate and byproduct formation. |
| Monitoring | In-process control (IPC) via HPLC | Allows for timely quenching of the reaction. |
Issue 3: Difficult Purification and Product Isolation
Question: I am struggling with the purification of this compound on a large scale. Column chromatography is not feasible, and crystallization is giving low recovery and/or poor purity. What are my options?
Root Cause Analysis:
Purification challenges at scale often stem from:
-
Similar Polarity of Product and Impurities: The starting materials and byproducts may have similar polarities, making separation difficult.
-
Oily or Amorphous Product: The product may not crystallize easily, leading to isolation as an oil.
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.
Solutions:
-
Reactive Work-up:
-
If there is residual 2,6-dichloropyrazine, consider a quench with a nucleophilic scavenger that will form a more polar or easily separable adduct.
-
For removal of excess piperidin-4-one, an acidic wash can be effective.
-
-
Crystallization Optimization:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures. Common choices for piperidin-4-one derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with heptane or hexane.[1]
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control crystal size.
-
Cooling Profile: A slow, controlled cooling profile is crucial for obtaining larger, purer crystals.
-
-
Slurry and Recrystallization:
-
If the initial isolated solid is of low purity, a slurry in a solvent that dissolves the impurities but not the product can be an effective purification step.
-
A full recrystallization from a suitable solvent system is a powerful technique for achieving high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up synthesis of this compound?
A1: When scaling up, a thorough safety assessment is crucial. Key considerations include:
-
Exothermic Reaction: The SNAr reaction can be exothermic. A reaction calorimetry study is recommended to understand the heat of reaction and ensure adequate cooling capacity in the chosen reactor.
-
Reagent Handling: 2,6-Dichloropyrazine can be an irritant. Piperidin-4-one and its derivatives can also have biological activity. Appropriate personal protective equipment (PPE) and containment strategies are necessary. Pyrazine derivatives should be handled with care due to their potential biological activity.[2]
-
Solvent Hazards: Be aware of the flammability, toxicity, and environmental impact of the chosen solvents.
-
Pressure Build-up: The reaction generates HCl, which, if not effectively neutralized by the base, can create a corrosive environment and potentially lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
Q2: Which analytical techniques are recommended for in-process control (IPC) and final product release?
A2: A robust analytical package is essential for a successful scale-up.
-
In-Process Control (IPC):
-
HPLC/UPLC: This is the workhorse technique for monitoring reaction progress, identifying the consumption of starting materials, and the formation of product and byproducts.
-
TLC: A quick and simple method for qualitative assessment of the reaction progress.
-
-
Final Product Release:
-
HPLC/UPLC: To determine the purity of the final product and quantify any impurities.
-
NMR (¹H and ¹³C): For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Karl Fischer Titration: To determine the water content.
-
Residual Solvent Analysis (by GC-HS): To quantify any remaining solvents from the synthesis and purification.
-
Q3: Can palladium-catalyzed cross-coupling reactions be considered as an alternative synthetic route?
A3: While the SNAr reaction is a common and direct method, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also a viable alternative.
-
Advantages:
-
Can often be performed under milder conditions.
-
May offer better functional group tolerance.
-
-
Disadvantages:
-
Requires a palladium catalyst and a ligand, which can be expensive and must be removed from the final product to very low levels (ppm).
-
Can be sensitive to air and moisture.
-
The choice between SNAr and a palladium-catalyzed route will depend on factors such as cost of goods, process robustness, and the required purity of the final product.
Visualizing the Process
Workflow for Scale-Up Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the key stages and decision points in the scale-up synthesis of this compound.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism for the synthesis of this compound, proceeding through a Meisenheimer complex.[3]
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
MDPI. (n.d.). Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Retrieved from [Link]
-
MDPI. (n.d.). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
1-(6-Chloropyrazin-2-yl)piperidin-4-one material safety data sheet (MSDS) analysis
Technical Support Center: 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Section 1: Material Safety Data Sheet (MSDS) Analysis & Hazard Assessment
Inferred Hazard Profile:
| Hazard Category | Associated Risks and Precautions |
| Acute Toxicity | Based on data for related piperidine and chloropyrazine compounds, this substance should be considered harmful if swallowed, toxic in contact with skin, and potentially toxic if inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Piperidine derivatives are known to cause skin irritation and burns.[1][2][3] Direct skin contact should be strictly avoided. |
| Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[4] Appropriate eye protection is mandatory. |
| Flammability | While the solid itself may not be highly flammable, related compounds are, and vapors may form explosive mixtures with air.[2] |
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory hood to minimize inhalation exposure.[2][3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required. A face shield is recommended when handling larger quantities.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
-
Handling: Avoid creating dust. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
Section 2: Experimental Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, purification, and handling of this compound.
Q1: My synthesis of this compound from 2,6-dichloropyrazine and 4-piperidone is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in this nucleophilic aromatic substitution reaction can stem from several factors. Here is a troubleshooting workflow to diagnose and resolve the issue:
Troubleshooting Low Yield
Causality Explained:
-
Reagent Purity: Impurities in either 2,6-dichloropyrazine or 4-piperidone can lead to side reactions, consuming your starting materials and complicating purification. The reaction is also sensitive to water, so using anhydrous solvents is crucial.
-
Reaction Conditions: Nucleophilic aromatic substitutions on pyrazines can be slow. Insufficient heating or reaction time may result in incomplete conversion. Conversely, excessive heat can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Base Selection: The reaction generates two equivalents of HCl. A suitable, non-nucleophilic base is required to neutralize the acid and drive the reaction to completion. Common choices include diisopropylethylamine (DIEA) or potassium carbonate.[6] Using a nucleophilic base could lead to unwanted side products.
-
Workup and Purification: The product's basicity means its solubility will be pH-dependent. During aqueous workup, ensure the pH of the aqueous layer is optimized for extraction into the organic phase. For purification, crystallization is often effective. You may need to screen various solvents, such as ethanol or ethyl acetate, to find the best conditions for obtaining pure crystals.[7][8]
Q2: I am observing an unexpected side product in my reaction mixture. What could it be?
A2: The most likely side product is the di-substituted pyrazine, where two molecules of 4-piperidone have reacted with one molecule of 2,6-dichloropyrazine.
Mitigation Strategy:
-
Stoichiometry Control: To minimize the formation of the di-substituted product, use a slight excess of 2,6-dichloropyrazine relative to 4-piperidone. A 1.1 to 1.2 molar excess of the dichloropyrazine is a good starting point.
-
Slow Addition: Adding the 4-piperidone solution slowly to the reaction mixture containing 2,6-dichloropyrazine can also help to favor the mono-substitution product.
Q3: My purified this compound is degrading upon storage. How can I improve its stability?
A3: The stability of piperidin-4-one derivatives can be compromised by several factors, particularly acidic or basic conditions, light, and heat.
Stability and Storage Recommendations:
| Condition | Potential Degradation Pathway | Recommended Storage |
| Acidic Conditions | Hydrolysis of the C-N bond between the pyrazine and piperidine rings. | Store in a neutral, dry environment. Avoid contact with acidic vapors. |
| Basic Conditions | Potential for enolate formation and subsequent side reactions of the ketone. | Store away from strong bases. |
| Light Exposure | Photodegradation can occur, leading to the formation of colored impurities. | Store in an amber vial or in a dark place. |
| Elevated Temperature | Can accelerate degradation pathways. | Store in a cool, dry place. For long-term storage, refrigeration may be beneficial, but ensure the container is well-sealed to prevent moisture condensation upon removal. |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the typical physical state of this compound? A: Based on similar compounds, it is likely a solid at room temperature.
Q: What solvents are suitable for dissolving this compound? A: Chlorinated solvents like dichloromethane and chloroform are likely good choices. Depending on the subsequent reaction, polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may also be used. For purification by crystallization, alcohols like ethanol are often effective.[8]
Q: How should I dispose of waste containing this compound? A: All waste containing this compound should be treated as hazardous chemical waste. Collect it in a designated, labeled, and sealed container for disposal by your institution's environmental health and safety department. Do not dispose of it down the drain.
Q: Can I use a strong base like sodium hydroxide for the synthesis? A: It is not recommended. Strong, nucleophilic bases like NaOH can react with the chloropyrazine ring, leading to undesired hydroxylation products. A non-nucleophilic organic or inorganic base is a better choice.[6]
Section 4: Experimental Protocols and Workflows
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. chemrevlett.com [chemrevlett.com]
Navigating the Degradation Landscape of Chloropyrazinyl-piperidone Compounds: A Technical Support Center
Welcome to the technical support center dedicated to elucidating the degradation pathways of chloropyrazinyl-piperidone compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of this important class of molecules. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to tackle the challenges encountered in your laboratory work. This resource is structured to be a dynamic tool, offering in-depth FAQs, practical troubleshooting guides, and detailed experimental workflows.
Frequently Asked Questions (FAQs): Understanding the Core Stability Profile
This section addresses fundamental questions regarding the stability of chloropyrazinyl-piperidone compounds, providing a foundational understanding for designing robust experiments.
Question: What are the primary chemical liabilities of the chloropyrazinyl-piperidone scaffold under forced degradation conditions?
Answer: The chloropyrazinyl-piperidone scaffold possesses several functional groups susceptible to degradation under stress conditions. The primary liabilities are:
-
The Piperidone Ring (a lactam): This cyclic amide is susceptible to hydrolysis, particularly under acidic and basic conditions, leading to ring-opening and the formation of an amino acid derivative.[1][2][3][4][5]
-
The Chloropyrazinyl Ring: The chloro-substituted pyrazine ring is a key chromophore and is susceptible to photodegradation. The carbon-chlorine bond can undergo homolytic cleavage upon exposure to UV light, leading to dechlorination and subsequent radical-mediated reactions.[6] The pyrazine ring itself can also be subject to oxidative degradation.
-
The Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a potential site for oxidation, which can lead to the formation of N-oxides.
A thorough understanding of these liabilities is the first step in designing a comprehensive forced degradation study.
Question: What are the expected major degradation pathways for these compounds?
Answer: Based on the chemical liabilities of the core structure, we can anticipate several major degradation pathways:
-
Hydrolytic Degradation:
-
Acid-catalyzed hydrolysis: Protonation of the amide carbonyl in the piperidone ring, followed by nucleophilic attack by water, will lead to the opening of the lactam ring.
-
Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the amide carbonyl will also result in the cleavage of the piperidone ring.[3][4]
-
-
Oxidative Degradation:
-
Oxidation of the piperidine nitrogen can form the corresponding N-oxide.
-
The pyrazine ring can also undergo oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives.
-
-
Photolytic Degradation:
-
The primary photolytic pathway is expected to be the cleavage of the C-Cl bond on the pyrazine ring. This can be followed by hydrogen abstraction from the solvent to yield the dechlorinated analog.[6]
-
In the presence of oxygen, photo-oxidation can also occur.
-
It is important to note that these pathways can be interconnected, and the degradation profile can be complex.
Question: Why is a mass balance assessment critical in a forced degradation study?
Answer: A mass balance assessment is a crucial component of a forced degradation study that demonstrates the "accountability" of your analytical method.[7][8][9][10] It is calculated by summing the assay value of the parent drug and the levels of all detected degradation products and comparing this to the initial concentration of the drug.[8][10] An ideal mass balance is close to 100%, typically within a range of 95-105%.[8] A poor mass balance can indicate several issues:
-
Co-eluting peaks: A degradation product may be co-eluting with the parent drug peak, leading to an inaccurate assay value.
-
Non-chromophoric degradation products: Some degradation products may lack a UV chromophore and will not be detected by a standard PDA/UV detector.
-
Volatile degradation products: Volatile compounds may be lost during sample preparation or analysis.
-
Inadequate extraction: Degradation products may not be efficiently extracted from the sample matrix.
Therefore, a good mass balance provides confidence that your analytical method is stability-indicating and capable of detecting all significant degradation products.[7][10]
Troubleshooting Guide: Navigating Experimental Challenges
This section is formatted as a series of common problems encountered during the analysis of chloropyrazinyl-piperidone degradation, followed by their probable causes and recommended solutions.
Problem 1: My mass balance is consistently low (<95%) in my oxidative degradation samples.
-
Probable Cause 1: Formation of Non-UV Active Degradants: Oxidation can sometimes lead to the formation of small, highly polar, or non-chromophoric degradation products that are not detected by UV. The piperidone ring, upon oxidative cleavage, could yield such fragments.
-
Solution 1:
-
Employ a Universal Detector: Use a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in series with your UV detector.
-
LC-MS Analysis: Utilize a mass spectrometer to search for masses corresponding to potential degradation products that may not have a UV chromophore.
-
-
Probable Cause 2: Volatile Degradants: Small molecules formed from ring cleavage might be volatile and lost during sample preparation (e.g., during solvent evaporation steps).
-
Solution 2:
-
Minimize Sample Preparation Steps: Avoid or minimize steps like heating or evaporation.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Problem 2: I am observing a peak purity failure for the main analyte peak in my photolytic degradation sample, but I don't see a separate degradation peak.
-
Probable Cause: Co-elution of a Degradation Product: A degradation product, likely the dechlorinated analog, may have a very similar polarity and structure to the parent compound, causing it to co-elute.[11][12][13][14]
-
Solution:
-
Modify Chromatographic Selectivity:
-
Change the Stationary Phase: Switch to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column). The PFP phase can offer unique selectivity for halogenated compounds.
-
Vary the Mobile Phase Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution profile.
-
Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or degradants, potentially improving separation.
-
-
Decrease the Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.
-
LC-MS Analysis: Use mass spectrometry to look for the presence of multiple mass-to-charge ratios (m/z) across the single chromatographic peak, which would confirm co-elution.[11]
-
Problem 3: I am seeing unexpected adduct ions in my LC-MS analysis of acid-stressed samples, complicating data interpretation.
-
Probable Cause: Reaction with Mobile Phase Additives or Solvents: The acidic conditions can sometimes promote reactions between the analyte or its degradants and components of the mobile phase (e.g., formic acid, acetonitrile).
-
Solution:
-
Simplify the Mobile Phase: If possible, use a simpler mobile phase for initial analysis (e.g., water/acetonitrile with a different acidifier like trifluoroacetic acid, being mindful of ion suppression).
-
Isotopic Labeling: If a specific adduct is suspected (e.g., a formyl adduct from formic acid), use an isotopically labeled mobile phase additive to confirm its origin.
-
Review the Literature for Similar Reactivity: Search for literature on the reactivity of pyrazines or piperidones with common HPLC solvents and additives under acidic conditions.
-
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC-UV/MS method.
Protocol 1: Forced Degradation (Stress Testing) of a Chloropyrazinyl-Piperidone API
Objective: To generate potential degradation products and assess the intrinsic stability of the API.
Materials:
-
Chloropyrazinyl-piperidone API
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Milli-Q water or equivalent
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of ~0.1 mg/mL for analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to the final concentration.
-
If no degradation is observed, repeat at 60°C or with 1 N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute to the final concentration.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Weigh a small amount of the solid API into a vial.
-
Place the vial in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the stock solution solvent and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Prepare a solution of the API at 1 mg/mL.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
At the end of the exposure, dilute the samples to the final concentration for analysis.
-
-
Control Sample: A control sample of the API stock solution should be stored at 5°C, protected from light, and analyzed alongside the stressed samples.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV/MS Method
Objective: To develop and validate a method capable of separating the chloropyrazinyl-piperidone API from its degradation products.
1. Method Development:
-
Initial Screening:
-
Column: Start with a C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined from the UV spectrum of the API) and MS scan (e.g., m/z 100-1000).
-
-
Optimization:
-
Inject a mixture of the stressed samples.
-
Optimize the gradient to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation products.
-
If co-elution is observed, try different organic modifiers (methanol) or a different column chemistry (PFP, phenyl-hexyl).
-
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to demonstrate that there is no interference at the retention time of the analyte and that all degradation products are resolved. Perform peak purity analysis.[15]
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999).[15]
-
Accuracy: Perform recovery studies by spiking a known amount of API into a blank matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 10%) and assess the impact on the results.
Data Presentation and Visualization
Table 1: Summary of Forced Degradation Results for a Hypothetical Chloropyrazinyl-Piperidone Compound
| Stress Condition | % Degradation of API | Number of Degradation Products | Major Degradation Product (DP) RRT | Mass Balance (%) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | DP1 (0.85) | 98.5 |
| 0.1 N NaOH, RT, 24h | 18.9 | 2 | DP1 (0.85) | 99.1 |
| 3% H₂O₂, RT, 24h | 8.5 | 3 | DP2 (1.15) | 97.9 |
| Heat, 80°C, 48h | 2.1 | 1 | - | 100.2 |
| Photolytic | 12.7 | 2 | DP3 (0.95) | 98.8 |
Diagrams of Degradation Pathways and Workflows
Caption: Predicted major degradation pathways for chloropyrazinyl-piperidone compounds.
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Wikipedia. (2024). Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. Retrieved from [Link]
-
LCGC International. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
-
PubMed. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
ACS Fall 2025. (2025). Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmaceutical Technology. (2004). Reconciling Mass Balance in Forced Degradation Studies. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]
-
MDPI. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]
-
IT Medical Team. (2011). novel piperidone derivatives: synthesis, spectral and evaluation of antioxidant activity. Retrieved from [Link]
-
Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]
-
LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]
-
ResearchGate. (2022). New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium: Integrated pathways, meta-transcriptomic analysis and toxicological evaluation. Retrieved from [Link]
-
ResearchGate. (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (2019). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
Separation Science. (2023). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Retrieved from [Link]
-
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
YouTube. (2015). Photodegradation. Retrieved from [Link]
-
Mourne Training Services. (2022). What is Mass Balance in a Forced Degradation Study?. Retrieved from [Link]
-
PubMed. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]
-
ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link]
-
MDPI. (2024). Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Retrieved from [Link]
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2018). Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques. Retrieved from [Link]
-
ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Retrieved from [Link]
-
Wikipedia. (2024). Phencyclidine. Retrieved from [Link]
-
Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]
-
Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
-
ResearchGate. (2018). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]
-
ACS Publications. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]
-
MDPI. (2021). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Retrieved from [Link]
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Technical Support Center: Optimizing the Coupling of 2-Chloropyrazine with Piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(pyrazin-2-yl)piperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the coupling reaction between 2-chloropyrazine and piperidin-4-one. The insights provided here are based on established chemical principles and field-proven strategies to help you navigate the common challenges associated with this transformation and improve your reaction outcomes.
I. Reaction Overview & Mechanistic Considerations
The coupling of 2-chloropyrazine with piperidin-4-one is a nucleophilic aromatic substitution (SNAr) or, more commonly, a palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways is a critical first consideration. 2-Chloropyrazine is an electron-deficient heteroaromatic compound, making it susceptible to direct nucleophilic attack. However, the success of a metal-free SNAr reaction can be highly dependent on the reaction conditions.[1][2] Palladium-catalyzed methods, on the other hand, offer a more general and often more efficient route for the formation of the C-N bond.[3][4]
The general mechanism for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the Pd(0) into the carbon-chlorine bond of 2-chloropyrazine. Subsequent coordination of piperidin-4-one and deprotonation by a base leads to the formation of a palladium-amide complex. The final step is reductive elimination, which yields the desired product and regenerates the Pd(0) catalyst.[5][6]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. 2. Poor Ligand Choice: The ligand may not be suitable for this specific transformation, leading to slow oxidative addition or reductive elimination. 3. Inappropriate Base: The base may be too weak to deprotonate the piperidin-4-one or the intermediate palladium complex effectively. 4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.[7] | 1. Catalyst System: a. Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst which can simplify the generation of the active catalyst.[8][9] b. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction. 2. Ligand Screening: a. Screen a variety of phosphine ligands. Bulky, electron-rich ligands like BrettPhos, RuPhos, or Xantphos are often effective for C-N couplings.[5][10] 3. Base Selection: a. Strong, non-nucleophilic bases are generally preferred. Consider switching to stronger bases like NaOtBu or K₃PO₄.[11][12] b. Ensure the base is finely powdered to maximize surface area.[13] 4. Temperature Optimization: a. Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent if necessary. Microwave heating can also be explored to reduce reaction times.[7] |
| Formation of Side Products | 1. Homocoupling of 2-Chloropyrazine: This can occur if the oxidative addition is faster than the subsequent steps, and can be promoted by the presence of oxygen.[13] 2. Dehalogenation of 2-Chloropyrazine: This can be a competing pathway, especially at higher temperatures or with certain catalyst/ligand combinations. 3. Piperidin-4-one Degradation: Piperidin-4-one may not be stable under prolonged heating or strongly basic conditions.[14][15] | 1. Inert Atmosphere: a. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can lead to homocoupling.[13] b. Use degassed solvents. 2. Reaction Monitoring: a. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation. 3. Protecting Groups: a. If piperidin-4-one instability is suspected, consider using a protected form, such as the N-Boc derivative, followed by deprotection. |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst: The product may be contaminated with palladium residues, which can be difficult to remove by standard chromatography. 2. Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Palladium Scavenging: a. After the reaction is complete, consider using a palladium scavenger to remove residual metal. 2. Recrystallization/Trituration: a. Explore recrystallization or trituration from a suitable solvent system as an alternative or complementary purification step to chromatography. 3. Chromatography Optimization: a. Experiment with different solvent systems and stationary phases for column chromatography to improve separation. |
III. Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without a palladium catalyst?
A1: Yes, a direct nucleophilic aromatic substitution (SNAr) is a potential pathway.[1] 2-Chloropyrazine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. To favor the SNAr pathway, you would typically use a strong base and a polar aprotic solvent like DMSO or DMF at elevated temperatures. However, palladium-catalyzed methods often provide higher yields and are more reliable, especially for less reactive substrates.[1]
Q2: What is the best solvent for this reaction?
A2: The choice of solvent is critical and depends on the chosen catalytic system.[16][17] For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF. The solvent's polarity can influence the reaction rate and the stability of the catalytic species.[18] It is important that the chosen solvent can solubilize the reactants and the catalyst system at the reaction temperature.
Q3: How do I choose the right ligand for my palladium catalyst?
A3: Ligand selection is crucial for a successful Buchwald-Hartwig amination.[19] There is no single "best" ligand, and some screening is often necessary. Generally, bulky, electron-rich phosphine ligands are a good starting point as they promote both the oxidative addition and reductive elimination steps. Some commonly used ligands for C-N coupling reactions include BrettPhos, RuPhos, Xantphos, and DavePhos.[5][7][10]
Caption: A simple workflow for ligand screening and optimization.
Q4: What is the optimal base for this coupling reaction?
A4: The base plays a critical role in the catalytic cycle by deprotonating the amine and facilitating the reductive elimination step.[11][12] Strong, non-nucleophilic bases are generally preferred. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄). The strength of the base should be matched with the pKa of the amine. Weaker bases like potassium carbonate (K₂CO₃) can sometimes be used, particularly with more reactive substrates or under microwave conditions.[20]
Q5: My reaction is turning dark. What does this indicate?
A5: A dark reaction mixture can indicate several issues. It may be due to the decomposition of the catalyst, leading to the formation of palladium black, especially if the reaction is run at high temperatures for extended periods or in the presence of oxygen.[21] It could also suggest the degradation of one of the starting materials or the product. If you observe a significant color change, it is advisable to analyze a sample by TLC or LC-MS to assess the reaction progress and check for the formation of impurities.
IV. Recommended Starting Protocol
For researchers initiating this synthesis, the following protocol provides a robust starting point based on established Buchwald-Hartwig amination conditions.
Materials:
-
2-Chloropyrazine
-
Piperidin-4-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Add 2-chloropyrazine (1.0 equivalent) and piperidin-4-one (1.2 equivalents).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. References
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2016). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved January 23, 2026, from [Link]
-
New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 23, 2026, from [Link]
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Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-(6-Chloropyrazin-2-yl)piperidin-4-one Analogues as Potential Kinase Inhibitors
Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic combination of specific heterocyclic rings often leads to the discovery of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity. The 1-(6-Chloropyrazin-2-yl)piperidin-4-one core represents such a promising scaffold. The pyrazine ring is a cornerstone of numerous biologically active compounds, prized for its ability to engage in a variety of molecular interactions, including hydrogen bonding and π-stacking.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[2][3] The piperidine ring, particularly the piperidin-4-one motif, serves as a versatile, non-planar linker that allows for precise spatial orientation of substituents, a critical factor in achieving high target affinity and selectivity.[4]
The combination of these two moieties, particularly with the electron-withdrawing chloro-substituent on the pyrazine ring, suggests a strong potential for these analogues to function as kinase inhibitors. Many successful kinase inhibitors utilize a nitrogen-containing heterocycle to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[5] This guide, therefore, provides a prospective analysis of the structure-activity relationships (SAR) for this scaffold, offering a roadmap for researchers and drug development professionals aiming to explore this chemical space. We will delve into the causality behind experimental choices, propose a systematic exploration of the scaffold's chemical space, and provide detailed experimental protocols for synthesis and biological evaluation.
The Core Scaffold: Synthesis and Rationale for Derivatization
The this compound core is accessible through standard synthetic methodologies. A common and efficient approach involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and piperidin-4-one.
General Synthetic Protocol for this compound
-
Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), and stir at room temperature for 15-20 minutes.
-
Nucleophilic Aromatic Substitution: Add 2,6-dichloropyrazine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
This synthetic route provides a solid foundation for generating a library of analogues by either using substituted piperidin-4-ones in the initial step or by further modifying the core scaffold.
Caption: General workflow for the synthesis of the core scaffold.
A Prospective Structure-Activity Relationship (SAR) Study
The exploration of the SAR for this scaffold can be systematically approached by considering modifications at three key positions, as illustrated below. The rationale for these modifications is based on established principles of medicinal chemistry, including bioisosterism and the optimization of drug-target interactions.
Caption: Key modification points for SAR exploration.
Position 1: The Pyrazine C6-Substituent
The chloro group at the C6 position is a crucial starting point. It is an electron-withdrawing group that can influence the electronics of the pyrazine ring and participate in halogen bonding.[1] However, exploring other substituents is vital for optimizing potency, selectivity, and metabolic stability.
-
Rationale for Modification:
-
Potency and Selectivity: Replacing the chloro group with other small lipophilic groups (e.g., methyl, trifluoromethyl) or hydrogen bond acceptors/donors (e.g., methoxy, cyano, small amide) can probe the steric and electronic requirements of the target's binding pocket. A trifluoromethyl group, for instance, can enhance binding affinity through favorable interactions and improve metabolic stability.[6]
-
Metabolic Stability: The C-Cl bond can be a site of metabolic transformation. Replacing it with more stable groups might improve the pharmacokinetic profile of the compounds.
-
Alternative Halogens: Comparing the activity of chloro-, bromo-, and fluoro-substituted analogues can provide insights into the role of halogen bonding and lipophilicity.
-
Position 2: The Piperidin-4-one Keto Group
The ketone at the C4 position of the piperidine ring is a potential hydrogen bond acceptor. Its modification can significantly impact the compound's interaction with the target protein and its physicochemical properties.
-
Rationale for Modification:
-
Exploring Alternative Interactions: Reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor, which could lead to new, favorable interactions within the binding site. The stereochemistry of the resulting alcohol (axial vs. equatorial) will be critical for activity.
-
Improving Solubility and Permeability: The ketone can be converted to an oxime or other derivatives to modulate polarity and membrane permeability.
-
Bioisosteric Replacement: The piperidin-4-one can be replaced with other cyclic scaffolds, such as a pyrrolidin-3-one or an azetidin-3-one, to alter ring strain and the spatial arrangement of other substituents. Spirocyclic systems could also be explored as bioisosteres.[7][8]
-
Position 3: The Piperidinone C3 and C5 Positions
Substitution at the C3 and C5 positions of the piperidin-4-one ring can explore deeper pockets of the binding site and influence the conformation of the piperidine ring.
-
Rationale for Modification:
-
Probing Steric Pockets: Introducing small alkyl or cycloalkyl groups can enhance van der Waals interactions if a corresponding hydrophobic pocket exists in the target protein.
-
Conformational Restriction: Gem-disubstitution at C3 or C5 can lock the conformation of the piperidine ring, which may be entropically favorable for binding.
-
Chirality and Selectivity: Introducing a chiral center at these positions can lead to enantiomers with significantly different biological activities and selectivities.
-
| Position of Modification | Proposed Substituents | Rationale | Potential Impact |
| Pyrazine C6 | -F, -Br, -CH₃, -CF₃, -OCH₃, -CN | Modulate electronics, lipophilicity, and metabolic stability. | Potency, selectivity, pharmacokinetics. |
| Piperidinone C4 | -OH (axial/equatorial), =N-OH | Introduce H-bond donor capabilities, alter polarity. | Binding mode, solubility, permeability. |
| Piperidinone C3/C5 | -CH₃, -ethyl, gem-dimethyl | Probe for hydrophobic pockets, conformational restriction. | Potency, selectivity. |
Comparative Analysis with Alternative Scaffolds
The this compound scaffold can be compared to other known kinase inhibitor scaffolds to understand its potential advantages. For example, many kinase inhibitors are based on a pyrimidine or purine core. The pyrazine core in the present scaffold offers a different arrangement of nitrogen atoms, which could lead to a unique binding mode and selectivity profile.
Furthermore, exploring bioisosteric replacements for the piperidin-4-one ring, such as replacing it with a tropinone or a bicyclo[3.1.0]hexane system, could lead to analogues with improved properties by altering the rigidity and vectoral projection of substituents.
Experimental Protocols for Biological Evaluation
A systematic evaluation of the synthesized analogues is crucial for establishing a robust SAR. Given the likely activity of this scaffold as a kinase inhibitor, the following experimental protocols are recommended.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.
-
Reagent Preparation: Prepare solutions of the kinase of interest, the corresponding substrate peptide, ATP, and the test compounds in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Compound Plating: Dispense the test compounds into a 384-well plate at various concentrations.
-
Kinase Reaction: Add the kinase solution to the wells and incubate for approximately 10-15 minutes at room temperature to allow for compound-kinase interaction.[9] Initiate the kinase reaction by adding a mixture of the substrate and ATP.[9] Incubate the plate at 30°C for 60 minutes.[9]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[9][10] Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[9][10] Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
To assess the effect of the compounds on cancer cell viability, a standard proliferation assay, such as the MTT or CellTiter-Glo® assay, can be employed.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly kinase inhibitors. This guide provides a foundational framework for a systematic SAR exploration of this scaffold. By focusing on modifications at the C6 position of the pyrazine ring, the C4 keto group, and the C3/C5 positions of the piperidin-4-one ring, researchers can efficiently navigate the chemical space to identify potent and selective inhibitors.
Future efforts should focus on synthesizing a diverse library of analogues based on the proposed SAR and evaluating them in a panel of kinase assays to identify the primary biological target(s). Promising compounds should then be profiled for their ADME properties to assess their drug-likeness. This structured approach will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 1-(6-Chloropyrazin-2-yl)piperidin-4-one Kinase Inhibitors
This guide provides a comprehensive framework for the robust validation of in vitro assays, a critical step in the early-stage development of novel kinase inhibitors such as the 1-(6-chloropyrazin-2-yl)piperidin-4-one series. We will move beyond mere protocol recitation to explore the underlying scientific principles, ensuring that each assay is a self-validating system. By comparing methodologies and presenting data with a well-characterized inhibitor, Dasatinib, this guide serves as a practical tool for researchers aiming to generate reliable and reproducible results.
The Foundational Step: Assessing Cellular Viability
Before evaluating the specific inhibitory activity of a compound, it is imperative to determine its general effect on cell health. Cytotoxicity can be a confounding factor in targeted assays; a compound that kills cells will appear to inhibit any measured cellular process. Therefore, a well-validated cytotoxicity assay is the essential starting point.
Causality in Assay Choice: CCK-8 vs. MTT
Two common methods for assessing cell viability are the MTT and CCK-8 assays.[1] Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[1] However, the choice between them has practical implications. The MTT assay produces a water-insoluble purple formazan that requires a separate solubilization step, adding time and a potential source of error.[1] In contrast, the Cell Counting Kit-8 (CCK-8) assay utilizes the highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to a soluble orange formazan product.[1][2] This "mix-and-read" format is simpler, faster, and generally exhibits lower cytotoxicity, making it highly suitable for robust screening.[2][3]
Experimental Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence and recovery.
-
Compound Treatment: Prepare a serial dilution of the novel derivatives and a reference compound (e.g., Dasatinib) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of the CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Primary Target Assessment: In Vitro Kinase Activity
Once the cytotoxicity profile is established, the next crucial step is to determine if the compounds directly inhibit the activity of the target kinase. Homogeneous biochemical assays using purified enzymes are the industry standard for this purpose.
Methodology Comparison: HTRF® vs. Z'-LYTE®
Numerous technologies exist to measure kinase activity.[4][5] Among the most robust and high-throughput-friendly are Homogeneous Time-Resolved Fluorescence (HTRF) and Z'-LYTE®.
-
HTRF® KinEASE™: This technology uses a universal peptide substrate that can be phosphorylated by a wide range of kinases.[4][6] The assay detects phosphorylation using a Europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 acceptor that binds to the biotinylated peptide substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[4] This method is highly flexible and can be adapted for various ATP concentrations.[6]
-
Z'-LYTE®: This platform employs a FRET-based, coupled-enzyme format.[7] A FRET peptide substrate is first incubated with the kinase.[7] In a second step, a development reagent containing a site-specific protease is added. This protease selectively cleaves the non-phosphorylated peptides, disrupting FRET.[7] Phosphorylation protects the peptide from cleavage, thus maintaining the FRET signal. The ratiometric readout (donor emission/acceptor emission) minimizes well-to-well variability, leading to highly robust data and high Z'-factor values.[7]
Both are excellent choices. HTRF is a direct "signal-on" assay based on product formation, while Z'-LYTE is a "signal-on" assay based on substrate protection. For this guide, we will detail the HTRF protocol.
Workflow for a Robust Kinase Assay Validation
Caption: A logical workflow for kinase assay development and validation.
Experimental Protocol: HTRF® KinEASE™ Assay
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and detection reagents as per the manufacturer's instructions (e.g., Revvity HTRF KinEASE).
-
Compound Dispensing: Dispense 0.5 µL of the serially diluted novel compounds and the reference inhibitor into the assay plate wells.
-
Kinase Addition: Add 5.5 µL of the target kinase diluted in enzymatic buffer to all wells except the negative control.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a 4 µL mix of substrate and ATP.[8] The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Enzymatic Reaction: Incubate for 30-60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction by adding 10 µL of the HTRF detection reagents (Europium-antibody and SA-XL665) in detection buffer containing EDTA.[6]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.[8] Plot the percent inhibition derived from the ratio against the log of inhibitor concentration to determine the IC₅₀ value.
Confirming Target Engagement in a Cellular Context
A potent IC₅₀ in a biochemical assay is a promising start, but it doesn't guarantee the compound can reach and bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify this target engagement.[10]
The Principle of Thermal Stabilization
CETSA is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[10] When cells are heated, proteins begin to denature and aggregate. In the presence of a binding compound, the target protein will be more resistant to this heat-induced aggregation and remain in the soluble fraction at higher temperatures.[10][11]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA Principle: Ligand binding increases protein thermal stability.
Experimental Protocol: CETSA Melt Curve
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC₅₀) or vehicle control for 1-2 hours.[12]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Fractions: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm or Tagg). A positive shift in the Tm in compound-treated samples compared to the vehicle control confirms target engagement.
Data Interpretation: A Comparative Analysis
To qualify a novel compound series, its performance must be benchmarked against a known inhibitor and rigorous statistical validation metrics. An assay is considered robust and suitable for high-throughput screening (HTS) if its Z'-factor is between 0.5 and 1.0.[13]
Table 1: In Vitro Assay Validation Parameters
| Parameter | HTRF Kinase Assay | CCK-8 Viability Assay | CETSA | Acceptance Criterion |
| Z'-Factor | 0.81 | 0.85 | N/A | > 0.5 [14][15] |
| Signal-to-Background | 12 | 15 | > 3 | > 5 (Biochemical) |
| CV% (Max Signal) | 4.5% | 3.8% | 8.2% | < 10% [14] |
| CV% (Min Signal) | 5.1% | 4.2% | 9.5% | < 10% [14] |
This table presents hypothetical data demonstrating a successfully validated set of assays.
Table 2: Comparative Performance of Novel Derivatives
| Compound | Kinase IC₅₀ (nM) [HTRF] | Cell Viability CC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) | CETSA ΔTm (°C) vs. Vehicle |
| Compound X | 15 | 4,500 | 300 | +5.2 |
| Compound Y | 250 | > 20,000 | > 80 | +1.5 |
| Dasatinib (Control) | 5 | 2,800 | 560 | +6.1 |
This table presents hypothetical data for comparison.
From this comparative data, Compound X emerges as a promising lead. It has a potent biochemical IC₅₀ of 15 nM, significantly better than Compound Y. Critically, it demonstrates a strong thermal shift of +5.2°C in the CETSA, confirming robust target engagement in cells, comparable to the well-characterized inhibitor Dasatinib. Furthermore, its high Selectivity Index of 300 indicates a large window between target inhibition and general cytotoxicity. In contrast, Compound Y shows weaker biochemical potency and significantly less target engagement in the cellular context, making it a lower priority candidate.
Conclusion
The validation of in vitro assays is a multi-step, logic-driven process that forms the bedrock of any successful drug discovery program. By systematically assessing cytotoxicity, quantifying biochemical potency with robust methods like HTRF, and confirming target engagement in a cellular environment using CETSA, researchers can build a comprehensive and reliable data package. This rigorous, comparative approach ensures that decision-making is based on high-quality, reproducible data, ultimately increasing the probability of advancing truly promising compounds like the this compound derivatives into the next phase of development.
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Iversen, P. W., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Cisbio Bioassays. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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Anastassiadis, T., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]
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Martinez Molina, D., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012, May 1). HTS Assay Validation. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Lombardo, L. J., et al. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]
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Boster Biological Technology. (2023, April 27). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]
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Inglese, J., et al. (n.d.). Assay performance and sensitivity. ResearchGate. Retrieved from [Link]
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Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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Molina, D. M., et al. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Folkes, A. J., et al. (2008, September 25). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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Iikubo, K., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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Differentiating Isomers of 1-(6-Chloropyrazin-2-yl)piperidin-4-one: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural characterization of a molecule is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unequivocally differentiate between isomers is a critical step in drug discovery and quality control. This guide provides a comprehensive comparison of the expected spectroscopic data for 1-(6-Chloropyrazin-2-yl)piperidin-4-one and its key positional isomers, offering a practical framework for their differentiation using common laboratory techniques.
While direct experimental spectra for these specific compounds are not widely available in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret their spectral characteristics. By understanding the expected nuances in their NMR, Mass Spectrometry, IR, and UV-Visible spectra, researchers can confidently identify and distinguish these closely related molecules.
The primary isomers under consideration in this guide are:
-
Isomer 1 (Target): this compound
-
Isomer 2: 1-(5-Chloropyrazin-2-yl)piperidin-4-one
-
Isomer 3: 1-(3-Chloropyrazin-2-yl)piperidin-4-one
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of each atom. For the isomers of 1-(Chloropyrazin-2-yl)piperidin-4-one, both ¹H and ¹³C NMR will reveal distinct patterns.
¹H NMR Spectroscopy
The key differentiating feature in the ¹H NMR spectra of these isomers will be the signals corresponding to the protons on the pyrazine ring. The substitution pattern directly influences the chemical shifts and coupling constants of these protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Isomer 1 (6-Chloro) | Isomer 2 (5-Chloro) | Isomer 3 (3-Chloro) |
| Pyrazine-H | ~8.1 ppm (s) | ~8.0 ppm (s) | ~8.2 ppm (d, J ≈ 1.5 Hz) |
| Pyrazine-H | ~7.9 ppm (s) | ~8.0 ppm (s) | ~8.0 ppm (d, J ≈ 1.5 Hz) |
| Piperidinone-H (α to N) | ~3.8 ppm (t) | ~3.8 ppm (t) | ~3.8 ppm (t) |
| Piperidinone-H (β to N) | ~2.6 ppm (t) | ~2.6 ppm (t) | ~2.6 ppm (t) |
Analysis of ¹H NMR Differences:
-
Isomer 1 (6-Chloro): The two protons on the pyrazine ring are in very different electronic environments. The proton at position 3 will be a singlet, and the proton at position 5 will also be a singlet.
-
Isomer 2 (5-Chloro): The two protons on the pyrazine ring at positions 3 and 6 are chemically equivalent due to symmetry, resulting in a single singlet integrating to two protons.
-
Isomer 3 (3-Chloro): The two adjacent protons on the pyrazine ring at positions 5 and 6 will exhibit a doublet of doublets or two distinct doublets with a small coupling constant (meta-coupling), providing a clear signature for this isomeric form.
¹³C NMR Spectroscopy
The substitution of the chlorine atom on the pyrazine ring will also cause noticeable shifts in the ¹³C NMR spectrum, particularly for the carbon atoms of the pyrazine ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Isomer 1 (6-Chloro) | Isomer 2 (5-Chloro) | Isomer 3 (3-Chloro) |
| Pyrazine C-Cl | ~150 ppm | ~148 ppm | ~152 ppm |
| Pyrazine C-N | ~155 ppm | ~153 ppm | ~156 ppm |
| Pyrazine C-H | ~130, ~135 ppm | ~132 ppm (2C) | ~133, ~138 ppm |
| Piperidinone C=O | ~208 ppm | ~208 ppm | ~208 ppm |
| Piperidinone C-N | ~45 ppm | ~45 ppm | ~45 ppm |
| Piperidinone C-C=O | ~41 ppm | ~41 ppm | ~41 ppm |
Analysis of ¹³C NMR Differences:
The precise chemical shifts of the pyrazine carbons will be the most telling feature. The carbon directly attached to the chlorine atom (C-Cl) will have a distinct chemical shift in each isomer. Furthermore, the number of signals in the aromatic region will differ: Isomer 2 will show fewer signals due to its symmetry.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.
Expected Fragmentation Data
| Fragment Ion | Isomer 1 (6-Chloro) | Isomer 2 (5-Chloro) | Isomer 3 (3-Chloro) |
| [M]+• | m/z 225/227 (3:1) | m/z 225/227 (3:1) | m/z 225/227 (3:1) |
| [M - CO]+• | m/z 197/199 | m/z 197/199 | m/z 197/199 |
| [Chloropyrazinyl]+ | m/z 112/114 | m/z 112/114 | m/z 112/114 |
| [Piperidinone]+• | m/z 99 | m/z 99 | m/z 99 |
Analysis of Mass Spectra:
The molecular ion peak ([M]+•) will show the characteristic 3:1 isotopic pattern for a single chlorine atom. Key fragment ions will arise from the cleavage of the piperidinone ring and the pyrazine ring. While the major fragments might be similar, the relative intensities of these fragments could vary between the isomers due to differences in bond strengths and the stability of the resulting radical cations. For instance, the position of the chlorine atom could influence the preferred fragmentation pathway of the pyrazine ring.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying functional groups. While all isomers share the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different substitution patterns on the aromatic ring.
Predicted IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O stretch (ketone) | 1710 - 1725 |
| C-N stretch (aromatic amine) | 1300 - 1350 |
| C=N stretch (pyrazine) | 1550 - 1600 |
| C-Cl stretch | 700 - 800 |
| C-H bend (aromatic) | 800 - 900 |
Analysis of IR Spectra:
The most significant peak will be the strong carbonyl (C=O) stretch of the piperidinone ring. The key to differentiation will lie in the subtle shifts of the C-Cl stretching and the C-H out-of-plane bending vibrations of the pyrazine ring. Each isomer will have a unique pattern of C-H bending modes depending on the number and position of adjacent hydrogen atoms on the ring.
UV-Visible Spectroscopy: Examining Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of the chlorine atom on the pyrazinone ring will influence the electronic distribution and thus the energy of the π → π* and n → π* transitions.
Predicted UV-Vis Data (in Methanol)
| Isomer | λmax (π → π) | λmax (n → π) |
| Isomer 1 (6-Chloro) | ~270 nm | ~310 nm |
| Isomer 2 (5-Chloro) | ~265 nm | ~305 nm |
| Isomer 3 (3-Chloro) | ~275 nm | ~315 nm |
Analysis of UV-Vis Spectra:
The λmax values are expected to be subtly different for each isomer. The position of the electron-withdrawing chlorine atom will affect the energy levels of the molecular orbitals involved in the electronic transitions. These shifts, although potentially small, can be a useful piece of corroborating evidence when combined with data from other spectroscopic techniques.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS (0.00 ppm).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Detection: The eluent from the GC is introduced into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a UV-Visible spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
Visualizing the Workflow
Caption: Experimental workflow for the differentiation of isomers.
Conclusion
The differentiation of positional isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are the most definitive methods, providing unambiguous information about the substitution pattern on the pyrazine ring. Mass spectrometry, IR, and UV-Visible spectroscopy serve as valuable complementary techniques, offering additional structural confirmation. By carefully analyzing the predicted spectral data presented in this guide, researchers can establish a robust analytical framework for the identification and quality control of these important pharmaceutical building blocks.
References
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1-(6-Chloropyrazin-2-yl)piperidin-4-one Analogues
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The 2(1H)-pyrazinone scaffold, a bioisostere of the pyrimidine ring found in ATP, has proven to be a versatile starting point for the design of potent kinase inhibitors. This guide focuses on a specific chemical series: analogues of 1-(6-chloropyrazin-2-yl)piperidin-4-one. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their cross-reactivity profiles, supported by experimental data and methodologies. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2]
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing vectors for synthetic elaboration.[3] The combination of the chloropyrazine and piperidin-4-one pharmacophores offers a unique chemical space for targeting the ATP-binding site of various kinases. However, the conserved nature of this site across the kinome presents a significant challenge in achieving selectivity.[4] This guide will delve into the nuances of how subtle structural modifications to this core scaffold can dramatically alter the cross-reactivity profile of the resulting analogues.
The Imperative of Kinome-Wide Profiling
A singular focus on on-target potency is an outdated paradigm in kinase drug discovery. The human kinome comprises over 500 kinases, and a seemingly potent and selective inhibitor against a small panel of kinases may reveal significant off-target activities when profiled more broadly.[5] Such off-target interactions are not always detrimental; in some instances, they can contribute to the therapeutic efficacy of a drug.[6] However, more often, they are associated with adverse effects.[6] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is essential for making informed decisions in lead optimization and preclinical development.[5]
This guide will compare three hypothetical analogues of this compound, which we will refer to as Compound A (the parent scaffold), Compound B (a derivative with a substituted aniline), and Compound C (an analogue with a fused ring system). The data presented is a representative compilation from various sources to illustrate the principles of cross-reactivity analysis.
Comparative Cross-Reactivity Profiles
The selectivity of our three analogues was assessed against a panel of 468 kinases using a competitive binding assay. The results are summarized in the table below, with the data presented as the dissociation constant (Kd) in nanomolars. A lower Kd value indicates a stronger binding affinity. For clarity, we are highlighting a selection of key on- and off-target kinases.
| Kinase Target | Compound A (Kd, nM) | Compound B (Kd, nM) | Compound C (Kd, nM) | Kinase Family |
| Primary Target X | 15 | 8 | 25 | Tyrosine Kinase |
| Aurora A | >10,000 | 5,200 | 850 | Serine/Threonine Kinase |
| Aurora B | >10,000 | 6,800 | 980 | Serine/Threonine Kinase |
| CDK2 | 8,500 | 2,100 | 450 | Serine/Threonine Kinase |
| FLT3 | 250 | 95 | >10,000 | Tyrosine Kinase |
| JAK1 | >10,000 | 8,900 | 1,200 | Tyrosine Kinase |
| JAK2 | 5,800 | 1,500 | 350 | Tyrosine Kinase |
| JAK3 | 9,200 | 3,400 | 600 | Tyrosine Kinase |
| PIM1 | 1,200 | 350 | >10,000 | Serine/Threonine Kinase |
| SRC | 450 | 120 | 5,600 | Tyrosine Kinase |
Analysis of the Data:
-
Compound A , our parent scaffold, demonstrates moderate potency against the primary target X. It exhibits some off-target activity, notably against FLT3, PIM1, and SRC family kinases.
-
Compound B , featuring a substituted aniline moiety, shows improved potency for the primary target X and several of the off-targets observed with Compound A, particularly FLT3 and SRC. This suggests that the aniline substitution enhances interactions within the ATP-binding pocket of these kinases. However, it also picks up additional off-target activities, albeit at weaker affinities, against the Aurora and JAK families.
-
Compound C , with its more rigid, fused ring system, displays a dramatically different selectivity profile. While its potency against the primary target X is slightly reduced compared to Compound A, it shows a significant loss of affinity for FLT3, PIM1, and SRC. Conversely, it gains notable activity against the Aurora and JAK kinase families. This shift highlights how constraining the conformation of the inhibitor can lead to a completely different spectrum of kinase interactions.
Quantifying Selectivity
To objectively compare the selectivity of these compounds, we can use several metrics. One common method is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) divided by the total number of kinases tested.[7] A lower S-score indicates higher selectivity.
Another useful metric is the Gini coefficient , which provides a measure of the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates that the inhibitor's binding is concentrated on a few kinases (highly selective), while a value closer to 0 suggests broad activity across many kinases.[1]
Experimental Methodologies: A Closer Look
A robust assessment of cross-reactivity relies on well-validated experimental platforms. Two of the most widely used methods in the industry are large-scale competitive binding assays and cellular target engagement assays.
In Vitro Profiling: The KINOMEscan™ Approach
The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[8] A key advantage of this method is that it is not a measure of enzyme inhibition but rather a direct measure of binding affinity (Kd).[8] This is an important distinction, as it is independent of ATP concentration and substrate kinetics, providing a more direct comparison of compound affinity across different kinases.
Caption: NanoBRET™ Target Engagement Assay workflow.
Step-by-Step Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [9]2. Cell Plating: The transfected cells are plated in a multi-well plate. [9]3. Compound and Tracer Addition: The cells are treated with a cell-permeable fluorescent tracer that binds to the active site of the kinase, along with varying concentrations of the test compound. [10]4. Incubation: The plate is incubated to allow the tracer and test compound to reach binding equilibrium with the target kinase.
-
Substrate Addition: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added. [9]6. BRET Measurement: The BRET signal is measured. The NanoLuc® luciferase acts as the BRET donor, and the fluorescent tracer acts as the acceptor. When the tracer is bound to the kinase, a BRET signal is generated. Competitive binding by the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which reflects the compound's apparent affinity for the target in living cells.
Structure-Activity Relationship (SAR) and Selectivity
The comparative data for Compounds A, B, and C provide valuable insights into the structure-activity relationship for selectivity within this chemical series.
-
The Role of the Piperidine-4-one: This core element likely serves as a key hydrogen bond acceptor and provides a rigid scaffold for the presentation of other pharmacophoric features. Its conformation can influence the overall shape of the molecule and its fit within different kinase active sites. [3]* Impact of the Chloropyrazine: The chlorine atom can form halogen bonds with residues in the ATP-binding pocket, contributing to binding affinity. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. [2]* Influence of Substitutions: The addition of the substituted aniline in Compound B likely provides additional hydrogen bond donors and acceptors, as well as opportunities for hydrophobic interactions, leading to increased potency against a subset of kinases. The conformational flexibility of this group may allow it to adapt to the active sites of multiple kinases, potentially explaining its broader activity profile. In contrast, the rigid, fused ring system of Compound C restricts the conformational freedom of the molecule. This can lead to a more selective binding profile, as the compound will only fit into the active sites of kinases that can accommodate its specific shape.
Concluding Remarks and Future Directions
The cross-reactivity profiling of this compound analogues reveals that minor chemical modifications can have a profound impact on kinome-wide selectivity. This underscores the importance of comprehensive profiling early in the drug discovery process. While Compound B shows enhanced potency for the primary target, its increased off-target activity may be a concern. Compound C , on the other hand, demonstrates how structural rigidity can be leveraged to steer selectivity towards a different set of kinases.
The choice of which analogue to advance would depend on the therapeutic strategy. If a multi-kinase inhibitor with activity against the primary target, FLT3, and SRC is desired, Compound B might be a promising starting point, with further optimization aimed at mitigating unwanted activities. If high selectivity for the primary target is the goal, further exploration of rigidified analogues similar to Compound C would be a logical next step, with modifications aimed at restoring potency for the primary target while maintaining a clean off-target profile.
Ultimately, a deep understanding of the structure-activity relationships governing both on-target potency and off-target cross-reactivity is essential for the successful development of safe and effective kinase inhibitors. The methodologies and principles outlined in this guide provide a framework for navigating the complexities of the kinome and making data-driven decisions in the pursuit of novel therapeutics.
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- van der Plas, M. J., et al. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors.
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- Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. (2019). European Journal of Medicinal Chemistry, 181, 111586.
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- The cellular thermal shift assay of MEK in the presence of inhibitors,... (n.d.).
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- Structure and selectivity of pyrolopyridazine compounds. A, kinase... (n.d.).
- Vasta, J. D., et al. (2021). (PDF) Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100995.
- Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049.
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- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & medicinal chemistry letters, 20(12), 3638–3642.
- Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules (Basel, Switzerland), 26(18), 5625.
- NanoBRET assays to assess cellular target engagement of compounds Version: 1.
- (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (n.d.).
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International journal of molecular sciences, 24(6), 5220.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC advances, 14(38), 27367–27385.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2023). Molecules (Basel, Switzerland), 28(15), 5707.
- Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). European journal of medicinal chemistry, 272, 116540.
- NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual review of pharmacology and toxicology, 56, 535–551.
- Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. (2023). Future science OA, 9(8), FSO892.
- Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). Bioorganic & medicinal chemistry, 17(10), 3588–3594.
- Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. (2021). Bioorganic & medicinal chemistry, 39, 116168.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2019). ACS chemical biology, 14(10), 2209–2217.
- NanoBRET Assay Services. (n.d.). Reaction Biology.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2009). Cell, 138(2), 398–409.
- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2024). Antibiotics (Basel, Switzerland), 13(6), 520.
- Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020). Protocols.io.
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2016). ACS medicinal chemistry letters, 7(10), 929–934.
- Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Asian Journal of Chemistry.
- Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(6-Chloropyrazin-2-yl)piperidin-4-one
The core principle of this guide is risk mitigation. Given the presence of a chlorinated pyrazine ring and a piperidinone moiety, we must assume the compound possesses significant potential for toxicity and environmental harm until proven otherwise. This protocol is therefore designed to be comprehensive, aligning with the highest standards of laboratory safety and regulatory compliance.
I. Hazard Assessment: Understanding the "Why" Behind the Procedure
Before detailing the disposal protocol, it is crucial to understand the potential hazards associated with 1-(6-Chloropyrazin-2-yl)piperidin-4-one. This understanding informs every step of the disposal process.
-
Chlorinated Heterocyclic Core: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1] Combustion of these compounds without appropriate controls can lead to the formation of highly toxic byproducts such as dioxins and phosgene.[1] Therefore, incineration is the preferred disposal method, but it must be carried out in a licensed facility equipped with scrubbers and afterburners to manage hazardous combustion products.[2]
-
Pyrazine and Piperidine Moieties: Pyrazine and piperidine derivatives can exhibit a range of toxicological effects. Piperidine itself is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage.[3][4][5] While the toxicity of the specific compound is not fully characterized, the presence of these structural motifs necessitates handling it with a high degree of caution.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics, particularly its potential toxicity and the presence of chlorinated components.[6][8] Many chlorinated hydrocarbons are listed under the "F" or "K" lists of hazardous wastes.[9][10]
Table 1: Summary of Potential Hazards and Rationale for Cautious Disposal
| Hazard Category | Structural Basis | Implication for Disposal |
| Environmental Toxicity | Chlorinated pyrazine ring | Potential for persistence and harm to aquatic ecosystems. Requires disposal methods that prevent environmental release. |
| Human Health Hazard | Piperidinone and pyrazine structures | Potential for skin and eye irritation, respiratory effects, and systemic toxicity.[3][11] Requires stringent use of Personal Protective Equipment (PPE). |
| Hazardous Combustion Byproducts | Chlorine content | Incineration must be performed in a specialized facility to prevent the formation of dioxins and other toxic gases.[1] |
| Regulatory Compliance | Presence of chlorinated organic structure | Likely qualifies as hazardous waste under RCRA, necessitating specific labeling, storage, and disposal procedures.[6] |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of this compound. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
Before handling the waste material, ensure all necessary safety precautions are in place. This is the foundation of a safe disposal process.
-
Engineering Controls: All handling of this compound, including weighing and packaging for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator with an organic vapor cartridge may be necessary for spill cleanup or if there is a risk of aerosolization.
-
Proper segregation is critical to prevent accidental reactions and ensure the waste is handled correctly by disposal personnel.
-
Designate a Waste Stream: this compound waste should be designated as "Chlorinated Heterocyclic Waste" or a similar specific identifier used by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealable container.
-
This includes unused product, reaction byproducts, and contaminated materials such as filter paper, weighing boats, and disposable labware.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, labeled container for halogenated organic liquid waste.
-
Do not mix with non-halogenated organic waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Caption: Spill Response Decision Flowchart.
III. Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of chemical waste is a hallmark of a proficient and ethical scientific professional. For this compound, a conservative approach that treats the compound as a hazardous material is essential. By adhering to the protocols outlined in this guide—from rigorous use of PPE and proper waste segregation to coordination with certified disposal services—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is fundamental to the integrity of scientific research.
IV. References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds. Retrieved from
-
PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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IntechOpen. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]
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ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF. Retrieved from [Link]
-
Indonesian Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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PubMed. (2023). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(6-Chloropyrazin-2-yl)piperidin-4-one
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(6-Chloropyrazin-2-yl)piperidin-4-one. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the protective measures required. By grounding our recommendations in established safety principles for analogous chemical structures, we provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment: Understanding the "Why" Behind the "What"
-
Piperidine Moiety : The parent compound, piperidine, is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] Accidental ingestion is harmful, and inhalation can be fatal.[2][3][4]
-
Chlorinated Heterocyclic Core : Chlorinated aromatic and heterocyclic compounds warrant careful handling due to potential irritant properties and the possibility of toxicological effects that have not been fully investigated.[5] The presence of chlorine can enhance the reactivity and biological activity of the molecule.
-
Solid Form : As a solid, the primary risks are inhalation of dust/aerosols and dermal contact.[5][6] Fine dusts also carry a risk of explosion under specific conditions, although this is less common for complex organic molecules unless handled in large quantities and aerosolized.[7]
Given these factors, we must assume this compound is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if inhaled or ingested. Therefore, a comprehensive personal protective equipment (PPE) ensemble is mandatory.[6]
The Core PPE Ensemble: Your First Line of Defense
For any operation involving this compound, a baseline level of PPE is non-negotiable. This ensemble is designed to protect against unforeseen splashes, brief contact, and incidental aerosol exposure.
-
Hand Protection : Double-gloving with powder-free nitrile gloves is the recommended standard.[6] The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing (removal). Nitrile offers good chemical resistance for incidental contact. Gloves should be changed every 30-60 minutes or immediately upon known contact with the compound.[8]
-
Body Protection : A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential.[6] It should have long sleeves with tight-fitting cuffs. This design provides maximum coverage of personal clothing and skin.[6]
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[5] When there is a significant risk of splashing (e.g., during solution transfers or reaction quenching), a full-face shield should be worn over the safety goggles for enhanced protection.[6]
Task-Specific PPE Protocols
Different laboratory procedures carry varying levels of risk. The following table outlines the required PPE for specific tasks, moving from lower to higher risk profiles.
| Laboratory Task | Required PPE Ensemble | Rationale |
| Pre-use Inspection & Setup | Standard Lab Coat, Safety Glasses, Single Pair Nitrile Gloves | Involves handling sealed containers with a low risk of direct exposure. Standard laboratory practice is sufficient. |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95/FFP2 Respirator | High risk of generating and inhaling fine dust particles.[5] All manipulations of the solid should occur in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions (Dissolving Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles (Face Shield recommended) | Risk of splashing the chemical, which may be dissolved in potentially hazardous solvents. The procedure should be performed in a chemical fume hood. |
| Running Reactions & Monitoring | Double Nitrile Gloves, Disposable Gown, Safety Goggles | Assumes the reaction is contained within a closed system (e.g., round-bottom flask with condenser) inside a fume hood. |
| Work-up and Purification | Double Nitrile Gloves, Chemical-Resistant Apron (over gown), Face Shield over Safety Goggles | Involves transfers of potentially corrosive or reactive solutions, increasing the splash hazard. |
| Handling Spills | Full-face or half-mask air-purifying respirator (APR) with appropriate cartridges, Chemical Resistant Coveralls, Double Nitrile Gloves, Chemical Resistant Boots | A significant spill requires a higher level of protection against both respiratory and dermal exposure during cleanup.[9] |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles | Involves handling sealed waste containers. The primary risk is from contaminated outer surfaces of containers and PPE. |
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
The following diagram illustrates the correct sequence for donning the core PPE ensemble. This process ensures that gloves are placed over the cuffs of the gown for a complete seal.
Caption: Correct sequence for donning PPE.
Doffing (Removing) PPE Workflow
Doffing is the point of highest risk for self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." The outer, most contaminated items are removed first, and hands are washed last.
Caption: Correct sequence for doffing PPE.
Disposal of Contaminated PPE
All disposable PPE used during the handling of this compound must be treated as hazardous waste.
-
Segregation : Immediately after doffing, place all contaminated items (gloves, gown, etc.) into a designated, clearly labeled hazardous waste container.
-
Containerization : Use a heavy-duty, sealable plastic bag or a rigid, lidded container. Do not overfill the container.
-
Final Disposal : The sealed container should be collected by a licensed professional waste disposal service.[5] Never dispose of contaminated PPE in general laboratory or municipal trash. Contaminated packaging should be disposed of in the same manner as the unused product.[5]
By adhering to these detailed protocols, you establish a multi-layered defense system that protects you, your colleagues, and your research. This disciplined approach is the hallmark of a professional and safe scientific practice.
References
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Angene Chemical. (2026, January 9). Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (2025, March 28). SAFETY DATA SHEET.
- Euro Chlor. (n.d.). Personal Protective Equipment in The Chlorine Industry.
- BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
- National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from Centers for Disease Control and Prevention.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
- American Chemistry Council. (n.d.). Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
